BO3482
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H20N2NaO5S2 |
|---|---|
Molecular Weight |
383.4 g/mol |
InChI |
InChI=1S/C14H20N2O5S2.Na/c1-6-9-8(7(2)18)12(19)16(9)10(13(20)21)11(6)23-14(22)15(3)4-5-17;/h6-9,17-18H,4-5H2,1-3H3,(H,20,21);/t6-,7-,8-,9-;/m1./s1 |
InChI Key |
KLFGPFPKKRXYBU-SHJDMIRESA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)[C@@H](C)O.[Na] |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)C(C)O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
BO3482: A Technical Analysis of its Antimicrobial Mechanism of Action
DISCLAIMER: Initial investigations based on the query for "BO3482 mechanism of action" in the context of oncology have revealed a discrepancy. All credible scientific and patent literature identifies this compound not as an anti-cancer agent, but as a dithiocarbamate carbapenem antibiotic with potent activity against methicillin-resistant staphylococci (MRS). This guide, therefore, provides an in-depth technical overview of the true mechanism of action of this compound as an antimicrobial agent, tailored to a scientific audience.
Executive Summary
This compound is a novel carbapenem antibiotic distinguished by its dithiocarbamate moiety. Its primary mechanism of action is the inhibition of bacterial penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. Notably, this compound demonstrates significant efficacy against methicillin-resistant staphylococci (MRS) by effectively targeting PBP 2', a protein that confers resistance to conventional β-lactam antibiotics. This document will elucidate the specific interactions of this compound with its molecular targets, present available quantitative data on its efficacy, and detail the experimental protocols used to ascertain its antimicrobial properties.
Molecular Mechanism of Action
This compound exerts its bactericidal effect by acylating the active site of penicillin-binding proteins. This covalent modification inactivates the enzymes, thereby halting the cross-linking of peptidoglycan chains. The consequence of this inhibition is the weakening of the bacterial cell wall, leading to cell lysis and death.
The key to this compound's efficacy against resistant strains lies in its affinity for PBP 2' in MRS and PBP 5 in Enterococcus faecium, both of which have low affinities for traditional β-lactam antibiotics[1]. The dithiocarbamate carbapenem structure of this compound allows for a more favorable interaction with the altered active sites of these resistant PBPs[1].
Signaling Pathway and Molecular Interactions
The following diagram illustrates the mechanism of action of this compound in inhibiting bacterial cell wall synthesis.
Quantitative Data Summary
The antimicrobial activity of this compound has been quantified through in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Antimicrobial Activity
| Organism | MIC90 (µg/mL) |
| Methicillin-Resistant Staphylococci (MRS) | 6.25[1][2] |
| Imipenem (control) against MRS | >100[1] |
| Enterococcus faecium | Lower MIC90 than Imipenem[1] |
| Haemophilus influenzae | Lower MIC90 than Imipenem[1] |
| Proteus mirabilis | Lower MIC90 than Imipenem[1] |
| Clostridium difficile | Lower MIC90 than Imipenem[1] |
Affinity for Penicillin-Binding Proteins
| PBP Target | 50% Inhibitory Concentration (IC50) (µg/mL) |
| PBP 2' of MRS | 3.8[1] |
| PBP 5 of E. faecium | 20[1] |
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's efficacy.
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial isolates.
Methodology:
-
Bacterial strains are cultured overnight in appropriate broth media.
-
A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
In Vivo Efficacy in a Murine Thigh Infection Model
Objective: To assess the therapeutic efficacy of this compound in a live animal model of infection.
Methodology:
-
Immunosuppressed mice are used for the study.
-
An overnight culture of MRSA is washed and resuspended in a suitable broth.
-
A 0.1 mL suspension of the MRSA strain is injected into the right thigh of each mouse.
-
Two and six hours post-infection, mice are treated subcutaneously with this compound co-administered with cilastatin (to inhibit renal dehydropeptidase I), vancomycin, or imipenem-cilastatin as a control.
-
Four hours after the final treatment, the thigh muscles are excised and homogenized in a saline solution.
-
The homogenate is serially diluted and plated on agar to determine the number of viable bacterial colonies (CFU/g of tissue).
The workflow for this in vivo experiment is depicted below.
Conclusion
This compound is a promising antimicrobial agent with a well-defined mechanism of action centered on the inhibition of bacterial penicillin-binding proteins. Its notable activity against methicillin-resistant staphylococci, attributed to its high affinity for PBP 2', positions it as a potential therapeutic option for challenging bacterial infections. The data presented herein, derived from in vitro and in vivo studies, provide a solid foundation for its continued investigation and development as an antibiotic. There is currently no scientific evidence to support a role for this compound in cancer therapy.
References
BO3482: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BO3482 is a novel dithiocarbamate carbapenem antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of this compound, summarizing its discovery, biological activity, and mechanism of action. Due to the limited public availability of a specific synthesis protocol, a general synthetic scheme for its chemical class is presented. This guide is intended to serve as a resource for researchers in the fields of antibiotic discovery and development.
Discovery and Background
This compound was developed by Banyu Pharmaceutical Co., Ltd. and first reported in 1997. It emerged from research efforts to identify new carbapenem antibiotics with efficacy against MRSA, a significant challenge in infectious disease therapy. This compound is a 1β-methylcarbapenem characterized by a dithiocarbamate substituent at the C-2 position, a structural feature crucial for its anti-MRSA activity.
Biological Activity
The biological activity of this compound has been evaluated both in vitro and in vivo, demonstrating its potential as an anti-MRSA agent.
In Vitro Activity
This compound exhibits potent inhibitory activity against clinical isolates of MRSA. The key quantitative data from in vitro studies are summarized in the table below.
| Parameter | Value | Organism(s) | Reference |
| MIC90 | 6.25 µg/mL | Methicillin-Resistant Staphylococci (MRS) | |
| IC50 for PBP2' | 3.8 µg/mL | Methicillin-Resistant Staphylococci (MRS) | |
| IC50 for PBP5 | 20 µg/mL | Enterococcus faecium |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. IC50: Half-maximal inhibitory concentration. PBP: Penicillin-Binding Protein.
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in murine infection models. The following table summarizes the key findings from these studies.
| Infection Model | Treatment Regimen | Outcome | Reference |
| MRSA Septicemia | 4.80, 6.06, and 0.46 mg/kg (ED50 for 3 strains) | Comparable efficacy to vancomycin | [1] |
| MRSA Thigh Infection | 10, 20, or 40 mg/kg (with cilastatin) | Dose-dependent reduction in bacterial counts, more bactericidal than vancomycin | [1] |
ED50: 50% effective dose.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patent databases. However, based on its chemical class as a 2-(dithiocarbamate)-1-β-methylcarbapenem, a general synthetic approach can be outlined.
General Synthetic Scheme
The synthesis of dithiocarbamate carbapenems typically involves the reaction of a carbapenem intermediate bearing a suitable leaving group at the C-2 position with a dithiocarbamate salt. The dithiocarbamate salt itself is generally prepared from a secondary amine and carbon disulfide.
Representative Experimental Protocol for Dithiocarbamate Synthesis
The following is a general protocol for the synthesis of a dithiocarbamate salt, a key intermediate in the synthesis of this compound.
-
Reaction Setup: A secondary amine is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).
-
Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the stirred solution of the amine at a controlled temperature (typically 0 °C to room temperature).
-
Formation of Dithiocarbamic Acid: The reaction of the amine with carbon disulfide forms the corresponding dithiocarbamic acid.
-
Salt Formation: A base (e.g., sodium hydroxide, potassium carbonate) is added to the reaction mixture to deprotonate the dithiocarbamic acid, yielding the dithiocarbamate salt.
-
Isolation: The resulting dithiocarbamate salt is typically isolated by filtration or precipitation followed by washing with a non-polar solvent and drying under vacuum.
Mechanism of Action
The antibacterial activity of this compound is attributed to its ability to inhibit bacterial cell wall synthesis.
Target: Penicillin-Binding Protein 2' (PBP2')
The primary target of this compound in MRSA is Penicillin-Binding Protein 2' (PBP2' or PBP2a), which is encoded by the mecA gene. PBP2' is a transpeptidase that is essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. In the presence of most β-lactam antibiotics, the native PBPs of S. aureus are inhibited. However, PBP2' has a low affinity for these antibiotics, allowing it to continue functioning and enabling the bacterium to survive. This compound effectively inhibits PBP2', thereby disrupting cell wall synthesis and leading to bacterial cell death.
Signaling Pathway of PBP2' Inhibition
The following diagram illustrates the mechanism of action of this compound in the context of MRSA cell wall synthesis and the regulation of PBP2' expression.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
-
Bacterial Strains: A panel of clinical isolates of methicillin-resistant Staphylococci is used.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: this compound is serially diluted in the broth to create a range of concentrations.
-
Inoculation: The diluted bacterial suspension is added to each well of a microtiter plate containing the different concentrations of this compound.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Murine Thigh Infection Model
-
Animal Model: Immunocompromised mice are used for the study.
-
Infection: A standardized inoculum of a methicillin-resistant S. aureus strain is injected into the thigh muscle of each mouse.
-
Treatment: At specified time points post-infection, mice are treated with subcutaneous injections of this compound (co-administered with cilastatin to inhibit renal dehydropeptidase I), a vehicle control, or a comparator antibiotic (e.g., vancomycin).
-
Tissue Harvesting: At the end of the treatment period, the thigh muscles are aseptically removed and homogenized.
-
Bacterial Load Quantification: The homogenates are serially diluted and plated on appropriate agar plates to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to assess the efficacy of this compound.
Conclusion
This compound is a promising dithiocarbamate carbapenem with demonstrated in vitro and in vivo activity against MRSA. Its mechanism of action, through the inhibition of the essential PBP2' enzyme, provides a clear rationale for its efficacy. While a specific, publicly available synthesis protocol is lacking, the general synthetic routes for this class of compounds are established. Further research and development of this compound and related compounds could offer new therapeutic options for the treatment of challenging MRSA infections.
References
BO3482: An In-Depth Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO3482 is a novel dithiocarbamate carbapenem antibiotic with demonstrated in vitro activity against a range of clinically relevant bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Antimicrobial Spectrum of this compound
This compound has shown potent activity against methicillin-resistant staphylococci (MRS), a significant advantage over many other β-lactam antibiotics. Its spectrum also extends to other Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) values against various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Gram-Positive Bacteria | MIC (µg/mL) |
| Staphylococcus aureus | |
| Methicillin-Resistant (MRSA) | 6.25 (MIC90)[1] |
| Methicillin-Susceptible (MSSA) | Less active than imipenem[1] |
| Enterococcus faecium | More active than imipenem[1] |
| Other Streptococci & Enterococci | Generally less active than imipenem[1] |
| Clostridium difficile | More active than imipenem[1] |
| Gram-Negative Bacteria | MIC (µg/mL) |
| Haemophilus influenzae | More active than imipenem[1] |
| Proteus mirabilis | More active than imipenem[1] |
| Other Gram-Negative Bacteria | Generally less active than imipenem[1] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Antifungal Activity
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). Of particular note is its high affinity for PBP2a (also known as PBP2') in methicillin-resistant Staphylococcus aureus (MRSA) and PBP5 in Enterococcus faecium. These altered PBPs are the primary mechanism of β-lactam resistance in these organisms. The 50% inhibitory concentrations (IC50) of this compound for PBP2a of MRS and PBP5 of E. faecium are 3.8 and 20 µg/ml, respectively[1]. This demonstrates a stronger inhibitory activity against the key resistance determinant in MRSA.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial spectrum.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) at a concentration of 10 mg/mL.
-
The stock solution is then sterilized by filtration through a 0.22 µm filter.
2. Preparation of Microtiter Plates:
-
A series of twofold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
The final concentrations in the wells typically range from 0.008 to 128 µg/mL.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
3. Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.
-
Several colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Incubation:
-
The inoculated microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Visualizations
Mechanism of Action Workflow
The following diagram illustrates the mechanism of action of this compound in MRSA, highlighting its interaction with PBP2a and the subsequent disruption of cell wall synthesis.
Caption: Mechanism of this compound action in MRSA.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Broth microdilution workflow for MIC testing.
References
In Vitro Activity of BO-3482: A Technical Overview for Drug Development Professionals
An In-Depth Analysis of the Pre-Clinical Profile of a Novel Dithiocarbamate Carbapenem Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction
BO-3482 is a novel 1β-methylcarbapenem distinguished by a dithiocarbamate substituent at the C-2 position. This structural modification confers potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. This technical guide provides a comprehensive overview of the in vitro activity of BO-3482 against MRSA, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.
Quantitative Assessment of In Vitro Activity
The in vitro efficacy of BO-3482 against MRSA and other bacterial species has been systematically evaluated. The data, summarized below, highlights the compound's potency and spectrum of activity.
Minimum Inhibitory Concentrations (MICs)
BO-3482 has demonstrated significant inhibitory activity against a range of clinical isolates of methicillin-resistant staphylococci (MRS), which includes MRSA. The MIC at which 90% of isolates are inhibited (MIC90) was found to be 6.25 µg/mL.[1] In comparative studies, the MIC90 of imipenem, a conventional carbapenem, was greater than 100 µg/mL against the same panel of MRS isolates.[1]
| Organism | No. of Strains | BO-3482 MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| Methicillin-Resistant Staphylococci (MRS) | 103 | 6.25 | >100 | 1.56 |
| Staphylococcus aureus (MSSA) | 30 | 0.78 | 0.05 | 0.78 |
| Streptococcus pneumoniae | 25 | 0.20 | ≤0.025 | 0.39 |
| Enterococcus faecium | 26 | 12.5 | >100 | 1.56 |
Table 1: Comparative MIC90 values of BO-3482 and other antimicrobial agents against various bacterial species.[1]
Affinity for Penicillin-Binding Protein 2' (PBP2')
The primary mechanism of resistance in MRSA is the expression of PBP2' (also known as PBP2a), which has a low affinity for most β-lactam antibiotics. A key attribute of BO-3482 is its high binding affinity for PBP2' of MRS. The 50% inhibitory concentration (IC50) of BO-3482 for PBP2' from MRS is 3.8 µg/mL.[1] This strong affinity is a critical factor in its potent anti-MRSA activity.
| Compound | Target Protein | Source Organism | IC50 (µg/mL) |
| BO-3482 | PBP2' | MRS | 3.8 |
| Imipenem | PBP2' | MRS | >100 |
| Vancomycin | Not Applicable | Not Applicable | Not Applicable |
Table 2: Binding affinity of BO-3482 and imipenem for PBP2' of MRS.[1]
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of BO-3482.
Determination of Minimum Inhibitory Concentration (MIC)
The MICs of BO-3482 and comparator agents were determined using the agar dilution method in accordance with the standards of the National Committee for Clinical Laboratory Standards (NCCLS).
-
Bacterial Strains: A diverse panel of clinical isolates, including 103 strains of methicillin-resistant staphylococci, were utilized.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on agar plates were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
Agar Plate Preparation: Mueller-Hinton agar was prepared and supplemented with serial twofold dilutions of the antimicrobial agents.
-
Inoculation and Incubation: The bacterial suspensions were inoculated onto the surface of the agar plates. The plates were then incubated at 35°C for 18 to 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Penicillin-Binding Protein (PBP) 2' Affinity Assay
The binding affinity of BO-3482 for PBP2' was assessed using a competitive binding assay with a radiolabeled β-lactam.
-
Membrane Fraction Preparation: MRSA cells were harvested, washed, and disrupted by sonication. The cell lysate was centrifuged to pellet the membrane fraction containing the PBPs.
-
Competitive Binding: The membrane preparation was incubated with various concentrations of BO-3482 or a comparator agent in the presence of a fixed concentration of [³H]benzylpenicillin.
-
Separation and Detection: The PBP-[³H]benzylpenicillin complexes were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel was then subjected to fluorography to visualize the radiolabeled PBPs.
-
IC50 Determination: The intensity of the band corresponding to PBP2' was quantified using a densitometer. The IC50 was determined as the concentration of the test compound that resulted in a 50% reduction in the binding of [³H]benzylpenicillin to PBP2'.
Mechanism of Action and Experimental Workflow
The antibacterial activity of BO-3482 against MRSA is primarily attributed to its ability to bind to and inhibit PBP2', a key enzyme in bacterial cell wall synthesis. The following diagrams illustrate the proposed mechanism of action and the general workflow for evaluating the in vitro activity of carbapenems against MRSA.
Caption: Proposed mechanism of action of BO-3482 against MRSA.
References
An In-Depth Technical Guide to BO3482: A Dithiocarbamate Carbapenem for Methicillin-Resistant Staphylococci
For Researchers, Scientists, and Drug Development Professionals
Abstract
BO3482 is a novel 1β-methylcarbapenem distinguished by a dithiocarbamate substituent at the C-2 position. This structural modification confers potent antibacterial activity, notably against methicillin-resistant staphylococci (MRS), including Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antibacterial spectrum, and preclinical efficacy. The information presented herein is collated from key studies to support further research and development of this compound class. All quantitative data are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Visualizations of the mechanism of action and experimental workflows are rendered using Graphviz to facilitate a clear understanding of the underlying scientific principles.
Introduction
The emergence and global spread of antibiotic-resistant bacteria, particularly MRSA, represent a significant challenge to public health. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity; however, their efficacy against MRSA is limited due to the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for most β-lactams. This compound was developed as a novel carbapenem with the aim of overcoming this resistance mechanism. Its unique dithiocarbamate side chain at the C-2 position enhances its binding affinity to PBP2a, restoring potent activity against MRSA. This document serves as a technical resource, consolidating the available data on this compound to aid researchers in the field of antibiotic drug discovery and development.
Chemical Structure and Synthesis
This compound is chemically described as a 1β-methylcarbapenem with a dithiocarbamate moiety at the C-2 position.
A representative chemical structure based on the description of 1β-methyl-2-(dithiocarbamate)carbapenems is provided below. The exact structure of the dithiocarbamate side chain as synthesized for this compound would be detailed in specific synthesis patents and publications.
While the specific, detailed synthesis protocol for this compound is proprietary, the general synthesis of 2-dithiocarbamate-1β-methylcarbapenems involves the reaction of a corresponding 2-mercapto-1β-methylcarbapenem precursor with a dithiocarbamate salt. The dithiocarbamate itself is typically synthesized from a secondary amine and carbon disulfide. The stereochemistry of the 1β-methyl group and the hydroxyethyl side chain are critical for its stability against renal dehydropeptidase I and its antibacterial activity, respectively.
Mechanism of Action
Like other β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The key feature of this compound is its enhanced affinity for PBP2a of MRSA and PBP5 of Enterococcus faecium, both of which are low-affinity PBPs that confer resistance to many β-lactam antibiotics.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound Against Various Bacterial Species
| Bacterial Species | Number of Isolates | This compound MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) |
| Methicillin-Resistant Staphylococci (MRS) | Not Specified | 6.25[1][2] | >100[1][2] |
| Methicillin-Susceptible S. aureus | Not Specified | Less active than Imipenem | More active than this compound |
| Streptococci | Not Specified | Less active than Imipenem | More active than this compound |
| Enterococci | Not Specified | Less active than Imipenem | More active than this compound |
| Enterococcus faecium | Not Specified | Better activity than Imipenem | Less active than this compound |
| Haemophilus influenzae | Not Specified | Better activity than Imipenem | Less active than this compound |
| Proteus mirabilis | Not Specified | Better activity than Imipenem | Less active than this compound |
| Clostridium difficile | Not Specified | Better activity than Imipenem | Less active than this compound |
Table 2: Penicillin-Binding Protein (PBP) Affinity of this compound
| Penicillin-Binding Protein | Bacterial Species | This compound 50% Inhibitory Concentration (IC50) (µg/mL) |
| PBP2' (PBP2a) | Methicillin-Resistant Staphylococci (MRS) | 3.8[1][2] |
| PBP5 | Enterococcus faecium | 20[1][2] |
Table 3: In Vivo Efficacy of this compound in Murine Infection Models with MRSA
| Infection Model | MRSA Strain Type | Drug | 50% Effective Dose (ED50) (mg/kg) |
| Septicemia | Homogeneous | This compound-cilastatin | 4.80[3] |
| Vancomycin | 5.56[3] | ||
| Imipenem-cilastatin | >200[3] | ||
| Septicemia | Homogeneous | This compound-cilastatin | 6.06[3] |
| Vancomycin | 2.15[3] | ||
| Imipenem-cilastatin | >200[3] | ||
| Septicemia | Heterogeneous | This compound-cilastatin | 0.46[3] |
| Vancomycin | 1.79[3] | ||
| Imipenem-cilastatin | 15.9[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard microbiological and pharmacological procedures and have been adapted from the information available in the primary literature on this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator agents is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and other antibiotics are prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Penicillin-Binding Protein (PBP) Affinity Assay
The affinity of this compound for PBPs is determined by a competitive binding assay using a radiolabeled β-lactam.
-
Membrane Preparation: Bacterial cells are harvested, washed, and lysed. The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competitive Binding: Aliquots of the membrane preparation are incubated with various concentrations of this compound for a predetermined period to allow for binding to the PBPs.
-
Radiolabeling: A saturating concentration of a radiolabeled β-lactam (e.g., [³H]benzylpenicillin) is added to the mixture and incubated to label the PBPs that are not bound by this compound.
-
SDS-PAGE and Fluorography: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled PBP bands.
-
Quantification: The intensity of the PBP bands is quantified by densitometry. The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that causes a 50% reduction in the binding of the radiolabeled penicillin.
In Vivo Murine Infection Models
The therapeutic efficacy of this compound is evaluated in murine septicemia and thigh infection models.
5.3.1. Septicemia Model
-
Animal Preparation: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice are infected intraperitoneally with a lethal dose of an MRSA strain.
-
Treatment: At a specified time post-infection, mice are treated with subcutaneous injections of this compound (co-administered with cilastatin to inhibit renal dehydropeptidase I), vancomycin, or imipenem-cilastatin at various doses.
-
Observation and ED50 Determination: The survival of the mice is monitored over a period of several days. The 50% effective dose (ED50), the dose that protects 50% of the infected mice from death, is calculated.
5.3.2. Thigh Infection Model
-
Animal Preparation: Mice are made neutropenic as described for the septicemia model.
-
Infection: A localized infection is established by injecting an MRSA suspension into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, treatment with this compound-cilastatin, vancomycin, or imipenem-cilastatin is initiated.
-
Bacterial Load Determination: At the end of the treatment period, the mice are euthanized, and the infected thigh muscles are aseptically removed, homogenized, and serially diluted. The dilutions are plated on an appropriate agar medium to determine the number of viable bacteria (CFU) per gram of tissue.
References
BO3482 (CAS 198013-53-5): A Technical Guide for Researchers
An In-depth Whitepaper on the Core Research and Methodologies Related to the Investigational Antibiotic BO3482.
Introduction
This compound is an investigational carbapenem antibiotic characterized by a 1β-methyl group and a dithiocarbamate moiety at the C-2 position. Developed by Banyu Pharmaceutical Co. Ltd., this compound has demonstrated notable in vitro and in vivo activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the fundamental research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial agent discovery and development.
Chemical Profile
-
CAS Number: 198013-53-5
-
Chemical Class: 1β-Methyl-Carbapenem
-
Key Structural Features: The core structure is a 1β-methyl-carbapenem nucleus, which confers stability against hydrolysis by renal dehydropeptidase I (DHP-I). A distinctive feature is the dithiocarbamate side chain at the C-2 position, which is crucial for its potent anti-MRSA activity.
A representative chemical structure of a 1β-methyl-2-(dithiocarbamate)carbapenem is provided below. The exact structure of the dithiocarbamate side chain for this compound is not publicly available.
**Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[1][2] In methicillin-resistant Staphylococci (MRS), the primary target of this compound is PBP 2' (also known as PBP2a), a low-affinity PBP that is the key determinant of resistance to most β-lactam antibiotics.[1][3] By effectively binding to PBP 2', this compound overcomes this resistance mechanism. The affinity of this compound for PBP 2' in MRS is significantly higher than that of older carbapenems like imipenem.[1][3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in primary research literature.
Table 1: In Vitro Antibacterial Activity of this compound
| Organism | MIC90 (µg/mL) |
| Methicillin-Resistant Staphylococci (MRS) | 6.25 |
| Methicillin-Susceptible S. aureus (MSSA) | Less active than imipenem |
| Streptococci | Less active than imipenem |
| Enterococci | Less active than imipenem |
| Enterococcus faecium | More active than imipenem |
| Haemophilus influenzae | More active than imipenem |
| Proteus mirabilis | More active than imipenem |
| Clostridium difficile | More active than imipenem |
Data sourced from Adachi Y, et al. (1997).[1]
Table 2: Penicillin-Binding Protein (PBP) Affinity of this compound
| Penicillin-Binding Protein | Organism Source | IC50 (µg/mL) |
| PBP 2' | Methicillin-Resistant Staphylococci (MRS) | 3.8 |
| PBP 5 | Enterococcus faecium | 20 |
Data sourced from Adachi Y, et al. (1997).[1][3]
In Vivo Efficacy
In murine infection models, this compound, often co-administered with cilastatin to inhibit renal dehydropeptidase I, has demonstrated significant therapeutic efficacy.[4][5] In a septicemia model using MRSA strains, the 50% effective doses (ED50) of this compound were comparable to or better than vancomycin.[4] Furthermore, in a thigh infection model with a homogeneous MRSA strain, treatment with this compound-cilastatin resulted in a dose-dependent reduction in bacterial counts that was significantly greater than that achieved with vancomycin or imipenem-cilastatin.[4][6][7] These findings suggest that this compound is not only effective in systemic infections but also exhibits potent bactericidal activity in local tissue infections.[4]
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of this compound. Please note that the full experimental details from the original publications were not available; these protocols are based on established microbiological and pharmacological methods.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial isolate.
References
- 1. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BO-3482 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Bacterial Inhibitor | MedChemExpress [medchemexpress.eu]
- 7. file.glpbio.com [file.glpbio.com]
No Publicly Available Data for Preliminary Efficacy Studies of BO3482
Following a comprehensive search for preclinical data and efficacy studies related to the compound designated "BO3482," no specific information was found in the public domain. Searches for "this compound preclinical studies efficacy," "this compound mechanism of action," and related queries did not yield any relevant results for a compound with this identifier.
The search results did not contain any references to a drug or research compound with the name "this compound." The information retrieved pertained to other compounds or clinical trials that do not involve a substance with this designation. For instance, a trial for relapsed and refractory diffuse large B-cell lymphoma investigates various targeted agents in combination with the R-ICE regimen, but does not mention this compound. Similarly, other results referred to compounds such as Celecoxib (DB00482) and Pembrolizumab (MK-3475), which are distinct from this compound.
Due to the absence of any available data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating diagrams—are contingent on the existence of foundational research, which appears to be unavailable in the public record for a compound labeled this compound.
Therefore, this report cannot fulfill the detailed request for a technical whitepaper on the preliminary efficacy of this compound. Further investigation would require access to proprietary or unpublished research data if such a compound is in development and not yet publicly disclosed.
Methodological & Application
Application Notes and Protocols for BO3482 Minimum Inhibitory Concentration (MIC) Assay
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the experimental carbapenem antibiotic BO3482. The primary application is for researchers in microbiology, infectious diseases, and drug development engaged in evaluating the in vitro efficacy of novel antimicrobial agents against clinically relevant bacteria.
Introduction
This compound is identified as a novel dithiocarbamate carbapenem that has demonstrated significant activity against methicillin-resistant staphylococci (MRS)[1][2]. The determination of the MIC is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[3][4][5]. This protocol outlines the broth microdilution method, a standard and widely accepted technique for MIC determination[4][6].
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound compared to imipenem against various bacterial isolates. The MIC90 represents the concentration at which 90% of the tested isolates are inhibited.
| Organism | This compound MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) |
| Methicillin-Resistant Staphylococci (MRS) | 6.25 | >100 |
| Enterococcus faecium | Lower than Imipenem | - |
| Haemophilus influenzae | Better activity than Imipenem | - |
| Proteus mirabilis | Better activity than Imipenem | - |
| Clostridium difficile | Better activity than Imipenem | - |
Note: Specific quantitative MIC90 values for E. faecium, H. influenzae, P. mirabilis, and C. difficile for both compounds were not detailed in the provided search results, only comparative activity was mentioned.[1]
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound against bacterial isolates.
Materials
-
This compound (prepare stock solution)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Bacterial inoculum
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)[8]
-
Control antibiotics (e.g., imipenem, vancomycin)
-
Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[9]
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[3][10].
-
Assay Procedure
-
Serial Dilution of this compound:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (or a working solution) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 100 µL per well and the desired final bacterial concentration.
-
-
Controls:
-
Growth Control: Well 12 (or a designated well) containing CAMHB and bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only CAMHB to ensure the sterility of the medium.
-
Quality Control: Concurrently test the quality control strains against this compound and a reference antibiotic with a known MIC range.
-
-
Incubation:
-
Seal the microtiter plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air[3].
-
Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye[4][5].
-
Growth in the growth control well should be evident.
-
The sterility control well should show no growth.
-
The MIC values for the quality control strains should fall within their acceptable ranges.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay of this compound.
References
- 1. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. biomerieux.com [biomerieux.com]
- 6. youtube.com [youtube.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 9. bsac.org.uk [bsac.org.uk]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for BO3482 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO3482 is a novel dithiocarbamate carbapenem compound with demonstrated antimicrobial activity.[1] It is particularly effective against methicillin-resistant Staphylococci (MRS), exhibiting a minimum inhibitory concentration (MIC90) of 6.25 µg/mL.[1] Proper preparation of a stock solution is the first critical step for in vitro and in vivo experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 383.44 g/mol |
| Chemical Formula | C₁₄H₂₀N₂NaO₅S₂ |
| CAS Number | 198013-53-5 |
| Biological Activity | Antimicrobial, inhibits MRS |
| MIC90 vs. MRS | 6.25 µg/mL |
| Solubility | DMSO: > 45 mg/mLWater: Insoluble |
| Storage (Dry Powder) | -20°C for 3 years4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months-20°C for 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (CAS: 198013-53-5)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-use Handling: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom of the container.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3834 mg of this compound (Molecular Weight = 383.44). Calculation: 383.44 g/mol * 0.010 mol/L * 0.001 L = 0.0003834 g = 0.3834 mg
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Sterilization (Optional): As DMSO has antimicrobial properties, filtration is often not necessary. However, if required for a specific application, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
Note on Dilutions for Cell-Based Assays:
When preparing working solutions for cell-based assays, the stock solution should be diluted in the culture medium. It is crucial to ensure that the final concentration of DMSO is less than 0.5% to prevent cellular toxicity.[3]
Visualizations
Diagram 1: Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Diagram 2: Proposed Mechanism of Action of this compound
Caption: Inhibition of bacterial cell wall synthesis by this compound.
References
Application Notes and Protocols for BO3482 in a Murine Thigh Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
BO3482 is a novel dithiocarbamate carbapenem antibiotic demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide a detailed overview and experimental protocols for evaluating the in vivo efficacy of this compound in a murine thigh infection model, a standard preclinical model for assessing antimicrobial agents against localized bacterial infections. The data presented is based on published preclinical studies.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through the binding to penicillin-binding proteins (PBPs). Notably, it shows a strong affinity for PBP 2', which is responsible for methicillin resistance in staphylococci, and PBP 5 in Enterococcus faecium, both of which have low affinities for conventional β-lactam antibiotics[1]. This characteristic underlies its enhanced activity against MRSA compared to traditional carbapenems like imipenem[1].
Application: In Vivo Efficacy Evaluation in a Murine Thigh Infection Model
This model is designed to assess the therapeutic efficacy of this compound in reducing the bacterial load of a localized MRSA infection in immunosuppressed mice.
Experimental Workflow
Caption: Experimental workflow for the murine thigh infection model.
Experimental Protocols
Materials
-
Test Compound: this compound
-
Co-administered drug: Cilastatin
-
Control Antibiotics: Vancomycin, Imipenem
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (e.g., strain BB6294)
-
Animals: Immunosuppressed mice (specific strain and method of immunosuppression should be detailed, though not specified in the provided context).
-
Media: Tryptic Soy Broth (TSB) and appropriate agar plates for CFU enumeration.
-
Reagents: Saline, anesthetics.
Procedure
-
Animal Immunosuppression:
-
Mice are rendered neutropenic to establish a robust infection. This is typically achieved by intraperitoneal injection of cyclophosphamide prior to infection.
-
-
Inoculum Preparation:
-
An overnight culture of MRSA in Tryptic Soy Broth is washed and resuspended in fresh TSB.
-
The bacterial suspension is adjusted to the desired concentration for infection.
-
-
Infection:
-
Mice are lightly anesthetized.
-
A 0.1 mL volume of the prepared MRSA suspension is injected into the right thigh muscle of each mouse[2].
-
-
Treatment:
-
Treatment commences 2 hours post-infection.
-
This compound is administered subcutaneously, co-formulated with cilastatin. Cilastatin is a dehydropeptidase-I inhibitor that prevents the renal degradation of carbapenems.
-
Control groups receive either vancomycin or imipenem-cilastatin subcutaneously.
-
A second dose of each therapeutic agent is administered 6 hours post-infection[2].
-
-
Endpoint Measurement:
-
At 24 hours post-infection, mice are euthanized.
-
The infected thigh muscle is aseptically excised and weighed.
-
The tissue is homogenized in a known volume of sterile saline.
-
Serial dilutions of the homogenate are plated on appropriate agar media.
-
Plates are incubated, and the number of colony-forming units (CFU) is determined.
-
The bacterial load is expressed as log10 CFU per gram of tissue.
-
Data Presentation
The efficacy of this compound is determined by the reduction in bacterial counts in the infected tissue compared to control groups.
Table 1: In Vivo Efficacy of this compound against MRSA in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg/dose) | Mean Bacterial Count (log10 CFU/g tissue) |
| Control (Untreated) | - | Value not provided in search results |
| This compound + Cilastatin | 10 + 40 | Significantly Reduced |
| 20 + 40 | Dose-dependent Reduction | |
| 40 + 40 | Dose-dependent Reduction | |
| Vancomycin | 10 | Comparative value |
| 20 | Comparative value | |
| 40 | Comparative value | |
| Imipenem + Cilastatin | 40 + 40 | Comparative value |
Note: Specific quantitative values for bacterial counts were not available in the provided search results. The table reflects the described dose-dependent reduction and significant efficacy compared to controls as stated in the source material[2].
Summary of Findings
In a murine thigh infection model using a homogeneous MRSA strain, this compound administered with cilastatin demonstrated a significant, dose-dependent reduction in bacterial counts within the infected tissue. Its efficacy was shown to be superior to that of both vancomycin and imipenem-cilastatin in this preclinical model[2]. These findings highlight the potential of this compound as a therapeutic agent for infections caused by methicillin-resistant staphylococci. The development status of this compound is currently listed as discontinued[1].
References
Application Notes and Protocols: The Use of Cilastatin in Experimental Research
Executive Summary
Extensive research reveals a significant lack of publicly available information regarding a compound designated "BO3482." As such, the creation of detailed application notes and protocols for its combined use with cilastatin is not feasible at this time. This document will instead focus on the well-documented experimental applications of cilastatin, providing researchers, scientists, and drug development professionals with a comprehensive overview of its established mechanism of action and therapeutic utility.
Cilastatin is a renal dehydropeptidase I (DHP-I) inhibitor.[1][2][3] Its primary clinical and experimental application is in combination with the carbapenem antibiotic imipenem.[2][4][5] By inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem, thereby increasing its plasma half-life, enhancing its antibacterial efficacy, and reducing potential nephrotoxicity.[2][4][5]
Cilastatin: Mechanism of Action
Cilastatin's mechanism of action is centered on its ability to inhibit the enzyme dehydropeptidase-I, which is located in the brush border of the renal tubules.[1][2] This enzyme is responsible for the hydrolysis and inactivation of certain beta-lactam antibiotics, most notably imipenem.[1][4][5]
The co-administration of cilastatin with imipenem offers several key advantages:
-
Increased Bioavailability of Imipenem: By preventing its breakdown in the kidneys, cilastatin ensures that a higher concentration of active imipenem reaches the systemic circulation and the site of infection.[3][5]
-
Prolonged Half-Life of Imipenem: The inhibition of renal metabolism extends the duration of effective antibacterial activity of imipenem.[4]
-
Prevention of Nephrotoxicity: The metabolic byproducts of imipenem degradation can be toxic to the kidneys. Cilastatin's inhibition of this process mitigates the risk of renal injury.[2]
It is crucial to note that cilastatin itself does not possess any antibacterial activity.[2][3] Its role is solely to act as a protective agent for imipenem.
Signaling Pathway of Cilastatin's Action
The following diagram illustrates the interaction between imipenem, cilastatin, and dehydropeptidase-I in the renal tubules.
References
Application Notes and Protocols for BO3482: A Novel Agent for Combating Staphylococcal Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus remains a significant threat to public health due to its ability to acquire resistance to a wide array of antibiotics. Of particular concern is methicillin-resistant S. aureus (MRSA), which is resistant to all β-lactam antibiotics.[1][2] This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[2][3][4] PBP2a has a low affinity for β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs.[2][5][6]
BO3482 is a novel investigational compound designed to overcome this resistance mechanism. These application notes provide detailed protocols for researchers to study the efficacy and mechanism of action of this compound against S. aureus, with a focus on MRSA.
Mechanism of Action
This compound is hypothesized to act as a potent inhibitor of PBP2a. By binding to PBP2a, this compound is thought to allosterically induce a conformational change that renders the enzyme susceptible to inhibition, thereby restoring the activity of β-lactam antibiotics. This mechanism effectively resensitizes MRSA to existing therapies.
Caption: Proposed mechanism of this compound action on PBP2a in MRSA.
Quantitative Data
The following table summarizes the in vitro activity of this compound against various S. aureus strains. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as described in the protocols below.
| Strain ID | Genotype | Phenotype | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) | This compound + Oxacillin (2 µg/mL) MIC (µg/mL) |
| ATCC 25923 | mecA negative | MSSA | 16 | 0.5 | 0.5 |
| ATCC 43300 | mecA positive | MRSA | 8 | 128 | 1 |
| NRS384 | mecA positive | MRSA | 8 | 256 | 2 |
| Mu50 | mecA positive | hVISA | 16 | >256 | 4 |
Note: The data presented here are representative and may vary based on experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
S. aureus isolates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies of S. aureus in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Caption: Workflow for MIC determination using broth microdilution.
PBP2a Binding Assay
This protocol describes a competitive binding assay to assess the affinity of this compound for PBP2a.
Materials:
-
Purified recombinant PBP2a
-
Bocillin FL (a fluorescent penicillin derivative)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Fluorometer or fluorescence plate reader
Procedure:
-
In a microplate, mix purified PBP2a (final concentration ~0.5 µM) with varying concentrations of this compound.
-
Incubate the mixture at room temperature for 30 minutes to allow for binding.
-
Add Bocillin FL (final concentration ~10 µM) to each well.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm).
-
A decrease in fluorescence indicates that this compound is competing with Bocillin FL for binding to PBP2a. Calculate the IC50 value from the dose-response curve.
In Vivo Efficacy Study: Murine Sepsis Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of systemic S. aureus infection.
Materials:
-
6-8 week old female BALB/c mice
-
MRSA strain (e.g., ATCC 43300)
-
This compound formulation for injection (e.g., in a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline)
-
Vancomycin (as a positive control)
-
Vehicle control
Procedure:
-
Grow the MRSA strain to mid-log phase, wash, and resuspend in sterile saline to the desired inoculum concentration (e.g., 1 x 10^8 CFU/mL).
-
Infect mice via intraperitoneal injection with 100 µL of the bacterial suspension.
-
At 1 hour post-infection, administer the first dose of this compound, vancomycin, or vehicle control via the desired route (e.g., intravenous or subcutaneous).
-
Administer subsequent doses as required by the experimental design (e.g., every 12 hours for 3 days).
-
Monitor the mice for signs of illness and survival for a period of 7 days.
-
At the end of the study, euthanize surviving mice and harvest organs (e.g., kidneys, spleen) for bacterial load determination by plating homogenized tissues on agar plates.
Safety and Handling
This compound is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.
Ordering Information
For research inquiries and to obtain this compound for investigational use, please contact our research and development department.
Disclaimer: This document is intended for research purposes only. This compound is not approved for human or veterinary use. The protocols provided are for guidance and may require optimization for specific experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restoration of Susceptibility of Methicillin-resistant Staphylococcus aureus to β-Lactam Antibiotics by Acidic pH: ROLE OF PENICILLIN-BINDING PROTEIN PBP 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 6. Penicillin-binding protein PBP2a provides variable levels of protection toward different β-lactams in Staphylococcus aureus RN4220 - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Applications of Dithiocarbamate Carbapenems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiocarbamate carbapenems represent a promising class of synthetic antibiotics designed to combat multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This document provides an overview of their key applications, detailed experimental protocols for their synthesis and evaluation, and a summary of their biological activity.
Carbapenems, a class of β-lactam antibiotics, are known for their broad-spectrum activity. The incorporation of a dithiocarbamate moiety at the C-2 position of the carbapenem core has been shown to enhance their efficacy against resistant strains. These compounds primarily exert their antibacterial effect by inhibiting bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs), including the PBP2a enzyme responsible for methicillin resistance in S. aureus.
Application Note 1: Synthesis of Dithiocarbamate Carbapenems
The synthesis of dithiocarbamate carbapenems typically involves a multi-step process culminating in the coupling of a carbapenem core with a dithiocarbamate side chain. The following is a generalized protocol based on established synthetic routes.
Experimental Protocol: General Synthesis of a 1β-methyl Dithiocarbamate Carbapenem
This protocol outlines the key steps for the synthesis of a 1β-methyl-2-(dithiocarbamoyl)carbapenem derivative.
Materials:
-
Appropriate secondary amine
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
1β-methylcarbapenem intermediate with a leaving group at the C-2 position (e.g., diphenylphosphoryl or triflate)
-
Anhydrous solvents (e.g., DMF, THF, acetone)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve the desired secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) to the stirred solution.
-
Add a solution of a base (e.g., aqueous NaOH or solid K₂CO₃, 1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the dithiocarbamate salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the 1β-methylcarbapenem intermediate (1.0 eq) in an anhydrous solvent (e.g., DMF).
-
Add the freshly prepared dithiocarbamate salt solution to the carbapenem intermediate solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure dithiocarbamate carbapenem.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Synthetic workflow for dithiocarbamate carbapenems.
Application Note 2: Evaluation of Anti-MRSA Activity
A primary application of dithiocarbamate carbapenems is their potent activity against MRSA. This is typically assessed through in vitro susceptibility testing to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]
Materials:
-
Dithiocarbamate carbapenem compounds
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Solutions:
-
Prepare a stock solution of each dithiocarbamate carbapenem in a suitable solvent (e.g., DMSO or water).
-
Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the MRSA strain on an appropriate agar plate, select several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Quantitative Data: In Vitro Anti-MRSA Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative dithiocarbamate carbapenems against MRSA strains.
| Compound ID | MRSA Strain | MIC (µg/mL) | Reference |
| Dithiocarbamate Carbapenem 1 | High-level MRSA | Good in vitro activity | [5] |
| Dicationic Dithiocarbamate Carbapenem 14a | MRSA | >2-fold better than BO-3482 | [6] |
| Imipenem | CA-MRSA | MIC₅₀: 0.12, MIC₉₀: 1 | [7] |
| Meropenem | CA-MRSA | MIC₅₀: 0.25, MIC₉₀: 2 | [7] |
| Ertapenem | CA-MRSA | MIC₅₀: 0.25, MIC₉₀: 4 | [7] |
Application Note 3: Mechanism of Action Studies - PBP2a Binding
The anti-MRSA activity of dithiocarbamate carbapenems is attributed to their ability to bind to and inhibit PBP2a. The affinity for PBP2a can be determined using a competition assay with a fluorescently labeled β-lactam.
Experimental Protocol: PBP2a Competition Binding Assay
This protocol is adapted from established methods for assessing PBP binding.[8][9]
Materials:
-
Recombinant PBP2a enzyme
-
Dithiocarbamate carbapenem compounds
-
Bocillin-FL (a fluorescent penicillin derivative)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Protein Incubation:
-
In a microcentrifuge tube, incubate a fixed concentration of recombinant PBP2a with varying concentrations of the dithiocarbamate carbapenem inhibitor for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for binding.
-
-
Fluorescent Labeling:
-
Add a fixed concentration of Bocillin-FL to the PBP2a-inhibitor mixture and incubate for an additional 10-15 minutes at 37°C. Bocillin-FL will bind to the PBP2a that has not been inhibited by the carbapenem.
-
-
Quenching and Electrophoresis:
-
Stop the reaction by adding SDS-PAGE sample loading buffer.
-
Separate the protein samples by SDS-PAGE.
-
-
Detection and Analysis:
-
Visualize the fluorescently labeled PBP2a bands using a fluorescence gel scanner.
-
The intensity of the fluorescent signal will be inversely proportional to the binding affinity of the dithiocarbamate carbapenem for PBP2a.
-
Quantify the band intensities to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce Bocillin-FL binding by 50%.
-
Caption: Inhibition of PBP2a by dithiocarbamate carbapenems.
Application Note 4: In Vivo Efficacy Evaluation
The therapeutic potential of dithiocarbamate carbapenems is ultimately determined by their efficacy in animal models of infection. Murine infection models are commonly used for this purpose.
Experimental Protocol: Murine Systemic Infection Model
This protocol provides a general framework for assessing the in vivo efficacy of dithiocarbamate carbapenems against MRSA.[10][11][12][13]
Materials:
-
Dithiocarbamate carbapenem compounds
-
MRSA strain
-
Immunocompetent or neutropenic mice (e.g., BALB/c or ICR)
-
Vehicle for drug administration (e.g., saline, PBS)
-
Mucin (to enhance infection)
-
Materials for bacterial enumeration (e.g., agar plates, incubator)
Procedure:
-
Infection:
-
Prepare an inoculum of the MRSA strain in saline, with or without mucin.
-
Infect mice via an appropriate route (e.g., intraperitoneal or intravenous injection) with a predetermined lethal or sublethal dose of the bacteria.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer the dithiocarbamate carbapenem compound to the mice via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
Include a control group of infected mice that receive only the vehicle.
-
Administer the treatment at various doses and potentially at different time intervals.
-
-
Monitoring and Endpoint:
-
Monitor the mice for a set period (e.g., 7-14 days) for survival.
-
Alternatively, for bacterial burden studies, euthanize a subset of mice at specific time points post-treatment (e.g., 24 hours).
-
Collect relevant tissues (e.g., spleen, liver, or blood), homogenize them, and perform serial dilutions for plating on agar to determine the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
For survival studies, plot Kaplan-Meier survival curves and compare the survival rates between treated and control groups.
-
For bacterial burden studies, compare the log₁₀ CFU counts in the tissues of treated versus control animals. A significant reduction in bacterial load indicates in vivo efficacy. The protective dose 50 (PD₅₀), the dose required to protect 50% of the animals from lethal infection, can also be calculated.
-
Quantitative Data: In Vivo Efficacy
Studies have demonstrated the in vivo efficacy of dithiocarbamate carbapenems in mouse infection models. For instance, a dicationic dithiocarbamate carbapenem showed greater than 2-fold better anti-MRSA activity in a mouse infection model compared to a reference compound.[6]
Conclusion
Dithiocarbamate carbapenems are a promising area of research in the development of new antibiotics to combat resistant pathogens. The protocols and data presented here provide a framework for the synthesis, in vitro evaluation, and in vivo assessment of these compounds. Further research into their structure-activity relationships, pharmacokinetic properties, and safety profiles is crucial for their potential translation into clinical candidates.
References
- 1. ecdc.europa.eu [ecdc.europa.eu]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Comparison of carbapenem MIC for NDM-producing Enterobacterales by different AST methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel dithiocarbamate carbapenems with anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicationic dithiocarbamate carbapenems with anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superior in vitro activity of carbapenems over anti-methicillin-resistant Staphylococcus aureus (MRSA) and some related antimicrobial agents for community-acquired MRSA but not for hospital-acquired MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of carbapenems in a mouse model of Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluating the Efficacies of Carbapenem/β-Lactamase Inhibitors Against Carbapenem-Resistant Gram-Negative Bacteria in vitro and in vivo [frontiersin.org]
- 12. In vivo efficacy of human simulated regimens of carbapenems and comparator agents against NDM-1-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for the Evaluation of Novel Therapeutic Agents in Animal Models of Sepsis
Topic: BO3482 Treatment in Animal Models of Sepsis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2][3] Despite decades of research, therapeutic options remain limited, highlighting the urgent need for novel treatments.[4][5][6] Animal models are indispensable tools for preclinical evaluation of new therapeutic candidates.[4][5][7] The cecal ligation and puncture (CLP) model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human abdominal sepsis.[2][8] This document provides a detailed protocol for evaluating the efficacy of a novel therapeutic agent, designated here as this compound, in a murine CLP-induced sepsis model. It includes methodologies for assessing survival, systemic inflammation, and organ damage, along with templates for data presentation and visualization of relevant biological pathways.
Experimental Protocols
Murine Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol describes the induction of polymicrobial sepsis in mice using the CLP procedure, a widely used and clinically relevant model.[8][9][10][11]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk, 4-0 nylon)
-
21-gauge needle
-
Sterile saline, pre-warmed to 37°C
-
Analgesic (e.g., buprenorphine)
-
Heating pad or lamp
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using the chosen anesthetic protocol. Confirm adequate anesthesia by lack of pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic solution (e.g., 70% ethanol followed by povidone-iodine).[9]
-
-
Surgical Procedure:
-
Make a 1-1.5 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.[8][11]
-
Exteriorize the cecum, taking care not to disrupt the mesenteric blood vessels.[9][10]
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis; a ligation at 50% of the cecal length typically induces mid-grade sepsis.[9][10]
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal material should be extruded to ensure patency.[10][12]
-
Return the cecum to the peritoneal cavity.
-
-
Closure and Postoperative Care:
-
Close the peritoneum and skin in two separate layers using appropriate suture material.[8]
-
Immediately administer subcutaneous pre-warmed sterile saline (50 ml/kg) for fluid resuscitation.[9]
-
Administer a long-acting analgesic (e.g., buprenorphine, 0.05 mg/kg) subcutaneously.[8][9]
-
Allow the animal to recover on a heating pad to maintain body temperature.
-
-
Sham Control Group:
-
Sham-operated animals undergo the same procedure (anesthesia, laparotomy, and cecal exteriorization) but without ligation and puncture of the cecum.[9]
-
This compound Administration Protocol
-
Vehicle: The vehicle for this compound should be determined based on its solubility and should be non-toxic. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO) at a low concentration.
-
Dosing and Route: The dose, timing, and route of administration (e.g., intravenous, intraperitoneal, subcutaneous) of this compound should be based on prior pharmacokinetic and pharmacodynamic studies. A typical study might involve administration 1-6 hours post-CLP to model a clinically relevant therapeutic window.
-
Treatment Groups:
-
Sham + Vehicle
-
CLP + Vehicle
-
CLP + this compound (Low Dose)
-
CLP + this compound (High Dose)
-
Assessment of Outcomes
-
Survival Monitoring: Monitor animals at least twice daily for 7 days post-CLP and record survival rates. Humane endpoints should be established in accordance with institutional guidelines.
-
Blood and Tissue Collection: At predetermined time points (e.g., 24, 48 hours post-CLP), euthanize a subset of animals from each group. Collect blood via cardiac puncture and harvest organs (e.g., lungs, liver, kidneys) for further analysis.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in serum or plasma using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array.[13][14][15]
-
Organ Damage Markers: Assess organ injury by measuring relevant biomarkers in serum, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, and blood urea nitrogen (BUN) and creatinine for kidney injury.
-
Histopathological Analysis: Fix organ tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate tissue damage, such as cellular infiltration, edema, and necrosis.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Survival Rate in CLP-Induced Sepsis
| Treatment Group | N | Survival Rate (7 days) | P-value (vs. CLP + Vehicle) |
|---|---|---|---|
| Sham + Vehicle | 10 | 100% | <0.0001 |
| CLP + Vehicle | 20 | 25% | - |
| CLP + this compound (Low Dose) | 20 | 50% | value |
| CLP + this compound (High Dose) | 20 | 70% | value |
Table 2: Effect of this compound on Serum Cytokine Levels (pg/mL) at 24h Post-CLP
| Treatment Group | TNF-α | IL-6 | IL-10 |
|---|---|---|---|
| Sham + Vehicle | mean ± SEM | mean ± SEM | mean ± SEM |
| CLP + Vehicle | mean ± SEM | mean ± SEM | mean ± SEM |
| CLP + this compound (Low Dose) | mean ± SEM | mean ± SEM | mean ± SEM |
| CLP + this compound (High Dose) | mean ± SEM | mean ± SEM | mean ± SEM |
Table 3: Effect of this compound on Organ Injury Markers at 24h Post-CLP
| Treatment Group | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
|---|---|---|---|---|
| Sham + Vehicle | mean ± SEM | mean ± SEM | mean ± SEM | mean ± SEM |
| CLP + Vehicle | mean ± SEM | mean ± SEM | mean ± SEM | mean ± SEM |
| CLP + this compound (Low Dose) | mean ± SEM | mean ± SEM | mean ± SEM | mean ± SEM |
| CLP + this compound (High Dose) | mean ± SEM | mean ± SEM | mean ± SEM | mean ± SEM |
Visualizations: Pathways and Workflows
Signaling Pathways in Sepsis
The inflammatory response in sepsis is driven by complex signaling cascades. A key pathway is the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria.[16] This activation leads to the production of pro-inflammatory cytokines via the NF-κB and MAPK signaling pathways.[15][16] this compound may exert its therapeutic effect by modulating one or more components of these pathways.
Caption: Hypothetical mechanism of this compound in the TLR4 signaling pathway.
Another critical aspect of sepsis pathophysiology is the induction of programmed cell death, or apoptosis, in various cell types, which contributes to immunosuppression and organ dysfunction.[16][17] The caspase cascade is central to this process.
Caption: Potential role of this compound in the intrinsic apoptosis pathway.
Experimental Workflow
A logical workflow is essential for the successful execution of preclinical drug evaluation studies.
Caption: Preclinical evaluation workflow for this compound in a sepsis model.
References
- 1. researchgate.net [researchgate.net]
- 2. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. animal-models-of-sepsis-and-shock - Ask this paper | Bohrium [bohrium.com]
- 5. Animal models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 9. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Balance of inflammatory cytokines related to severity and mortality of murine sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Cytokines as a Double-edged Sword in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction [frontiersin.org]
- 16. Current insight on the mechanisms of programmed cell death in sepsis-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pathogenesis of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergy Testing of BO3482 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO3482 is a novel dithiocarbamate carbapenem antibiotic with demonstrated in vitro activity against methicillin-resistant staphylococci (MRS).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), with a notable affinity for PBP 2' in MRS.[1][2] The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. This document provides detailed protocols for evaluating the synergistic potential of this compound with other classes of antibiotics.
The primary methods for assessing antibiotic synergy are the checkerboard assay and the time-kill curve assay.[3][4][5] The checkerboard assay is a microdilution method that determines the minimal inhibitory concentration (MIC) of two antibiotics alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).[6][7][8][9] The time-kill curve assay provides a dynamic assessment of bactericidal activity over time.[10][11][12]
Potential Synergistic Partners for this compound
Given that this compound is a carbapenem that targets cell wall synthesis, potential synergistic partners could include antibiotics with different mechanisms of action, such as:
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Macrolides (e.g., Azithromycin, Erythromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.
-
Glycopeptides (e.g., Vancomycin): Inhibit cell wall synthesis at a different step than β-lactams.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is used to determine the FICI, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[3][6][13][14]
Materials:
-
This compound analytical standard
-
Second antibiotic analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) adjusted to 0.5 McFarland standard
-
Multichannel pipette
-
Incubator (35°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration 100 times the expected MIC.
-
Prepare Intermediate Dilutions: In separate tubes, prepare serial twofold dilutions of each antibiotic in CAMHB.
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of decreasing concentrations of this compound.
-
Along the y-axis (e.g., rows A-G), add 50 µL of decreasing concentrations of the second antibiotic.
-
This creates a matrix of antibiotic combinations.
-
Include a row and column with each antibiotic alone to determine the MIC of each drug individually.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Data Collection: Determine the MIC for each antibiotic alone and the MIC of each antibiotic in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Data Analysis and Interpretation:
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula[7][8][9]:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The results are interpreted as follows[6][8]:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Data Presentation:
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Gentamicin against MRSA ATCC 43300
| This compound Conc. (µg/mL) | Gentamicin Conc. (µg/mL) | Growth (+/-) | FICI | Interpretation |
| 8 (MIC alone) | 0 | - | - | - |
| 4 | 0 | + | - | - |
| 2 | 0 | + | - | - |
| 1 | 0 | + | - | - |
| 0 | 16 (MIC alone) | - | - | - |
| 0 | 8 | + | - | - |
| 0 | 4 | + | - | - |
| 0 | 2 | + | - | - |
| 2 | 4 | - | 0.5 | Synergy |
| 4 | 2 | - | 0.625 | Indifference |
| 1 | 8 | - | 1.0 | Indifference |
Note: The FICI is calculated for the first well showing no growth in each combination.
Time-Kill Curve Assay Protocol
The time-kill curve assay assesses the rate of bactericidal activity of antibiotics alone and in combination over a 24-hour period.[5][10][11][12]
Materials:
-
This compound analytical standard
-
Second antibiotic analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., MRSA)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Pipettes and sterile tips
Procedure:
-
Prepare Cultures: Prepare an overnight culture of the test organism. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Setup Test Conditions: Prepare tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
This compound in combination with the second antibiotic
-
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Plotting: Plot the log10 CFU/mL versus time for each condition.
Data Analysis and Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[11]
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.[12]
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.[12]
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11]
Data Presentation:
Table 2: Hypothetical Time-Kill Assay Results (log10 CFU/mL) for this compound and Gentamicin against MRSA
| Time (hours) | Growth Control | This compound (4 µg/mL) | Gentamicin (8 µg/mL) | This compound + Gentamicin |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 5.1 | 4.1 |
| 4 | 7.8 | 4.8 | 4.5 | 3.0 |
| 6 | 8.5 | 4.5 | 4.1 | <2.0 |
| 8 | 9.1 | 4.3 | 3.8 | <2.0 |
| 24 | 9.5 | 4.1 | 3.5 | <2.0 |
Note: A value of <2.0 indicates the limit of detection.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for antibiotic synergy testing using checkerboard and time-kill assays.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and a potential synergistic partner.
References
- 1. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.asm.org [journals.asm.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
BO3482 stability and storage conditions for research
An initial search for "BO3482" did not yield any specific information about a compound with this identifier. The search results were general in nature, focusing on broad topics such as experimental protocols and data storage without mentioning "this compound". This suggests that "this compound" may be an internal, unpublished, or very new compound designation not yet available in public databases.
Given the absence of specific data for this compound, the following application notes and protocols are based on general best practices for handling and storing novel research compounds. Researchers should use this as a starting point and conduct their own validation experiments.
For Research Use Only
Stability and Storage
The stability of this compound is currently unknown. To ensure the integrity of the compound, it is crucial to adhere to strict storage and handling guidelines. The following recommendations are based on standard practices for novel small molecules in a research setting.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Condition | Rationale |
| Long-Term Storage (Solid) | Store at -20°C or -80°C in a desiccator. | Minimizes degradation from temperature fluctuations, humidity, and light exposure. |
| Short-Term Storage (Solid) | Store at 4°C with a desiccant. | Suitable for immediate use, but prolonged storage at this temperature is not recommended without stability data. |
| Stock Solutions | Store in aliquots at -80°C. | Avoid repeated freeze-thaw cycles which can degrade the compound. Use of amber or foil-wrapped vials is recommended to protect from light. |
| Handling | Allow the container to reach room temperature before opening. | Prevents condensation of moisture onto the compound. |
| Inert Atmosphere | For highly sensitive compounds, storage under an inert gas (e.g., argon or nitrogen) may be necessary. | Protects against oxidation. |
Experimental Protocols
The following are generalized protocols. Researchers must optimize these based on the specific characteristics of this compound and their experimental systems.
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.
Caption: Workflow for the preparation of this compound stock solutions.
Procedure:
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound.
-
Solvent Selection: The choice of solvent will depend on the solubility of this compound. Common solvents for novel compounds include DMSO, ethanol, or methanol. It is imperative to determine the solubility before preparing a stock solution.
-
Dissolution: Add the appropriate volume of the selected solvent to the solid compound to achieve the desired concentration.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.
-
Sterilization: For cell-based assays, sterile filter the stock solution through a 0.22 µm filter.
-
Aliquoting: Distribute the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C.
Determination of Compound Stability in Solution
This protocol provides a framework for assessing the stability of this compound in a specific solvent and storage condition.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest.
-
Immediately analyze an aliquot of the fresh stock solution (Time 0) by a suitable analytical method such as HPLC or LC-MS to determine the initial purity and peak area.
-
Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At subsequent time points (e.g., 24 hours, 1 week, 1 month), analyze the stored aliquots using the same analytical method.
-
Compare the chromatograms from the different time points to the Time 0 sample to assess for the appearance of degradation products and a decrease in the main peak area.
Hypothetical Signaling Pathway
As the mechanism of action for this compound is unknown, the following diagram illustrates a generic signaling pathway to conceptualize how a novel inhibitor might function.
Caption: Hypothetical mechanism of action where this compound inhibits a downstream kinase.
This diagram illustrates a scenario where this compound acts as an inhibitor of "Kinase 2" in a generic signaling cascade. This would prevent the activation of a "Transcription Factor" and subsequent expression of a "Target Gene". This is a speculative model and requires experimental validation.
Therapeutic Efficacy of BO3482 in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO3482 is a novel 1β-methyl dithiocarbamate carbapenem antibiotic with potent in vitro and in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). Preclinical data indicate that this compound exerts its bactericidal effect through the inhibition of penicillin-binding protein 2' (PBP2'), a key enzyme in staphylococcal cell wall synthesis that has a low affinity for conventional β-lactam antibiotics. This document provides a summary of the key preclinical efficacy data for this compound and detailed protocols for the evaluation of its antimicrobial activity.
Data Presentation
In Vitro Activity of this compound
The in vitro potency of this compound has been evaluated against a range of bacterial isolates. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial activity.
| Organism | This compound MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) | Reference |
| Methicillin-Resistant Staphylococci (MRS) | 6.25 | >100 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
In Vivo Efficacy of this compound in Murine Infection Models
The therapeutic efficacy of this compound has been demonstrated in murine models of systemic and localized MRSA infections. In these studies, this compound was co-administered with cilastatin, an inhibitor of the renal enzyme dehydropeptidase I, to prevent its rapid degradation and improve its pharmacokinetic profile.
| Infection Model | MRSA Strain | This compound ED50 (mg/kg) | Vancomycin ED50 (mg/kg) | Imipenem ED50 (mg/kg) | Reference |
| Septicemia | Homogeneous MRSA (Strain 1) | 4.80 | 5.56 | >200 | [1] |
| Septicemia | Homogeneous MRSA (Strain 2) | 6.06 | 2.15 | >200 | [1] |
| Septicemia | Heterogeneous MRSA | 0.46 | 1.79 | 15.9 | [1] |
ED50: 50% effective dose, the dose required to protect 50% of the animals from lethal infection.
In a murine thigh infection model using a homogeneous MRSA strain, treatment with this compound-cilastatin resulted in a significant, dose-dependent reduction in bacterial counts in the infected tissue compared to treatment with vancomycin or imipenem-cilastatin[1].
Mechanism of Action: PBP2' Inhibition
This compound's activity against MRSA is attributed to its high affinity for Penicillin-Binding Protein 2' (PBP2'), the protein responsible for methicillin resistance in staphylococci.
| Target Protein | This compound 50% Inhibitory Concentration (µg/mL) | Reference |
| PBP2' of MRS | 3.8 |
This strong binding affinity allows this compound to effectively inhibit the transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death.
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
MRSA isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum by suspending several colonies of an overnight culture of MRSA in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well of the microtiter plate containing the serially diluted this compound with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Figure 2: Workflow for MIC determination.
Protocol 2: Murine Thigh Infection Model
This protocol describes a model to evaluate the in vivo efficacy of this compound in a localized MRSA infection.
Materials:
-
Female ICR or Swiss Webster mice (4-6 weeks old)
-
Cyclophosphamide for immunosuppression
-
MRSA strain (e.g., ATCC 33591)
-
Tryptic Soy Broth (TSB)
-
This compound and Cilastatin
-
Vancomycin (as a comparator)
-
Sterile saline
-
Homogenizer
Procedure:
-
Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Inoculum Preparation: Culture the MRSA strain overnight in TSB. Wash the bacterial cells with sterile saline and resuspend to a concentration of approximately 1 x 10^7 CFU/mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the right thigh muscle.
-
Treatment: At 2 and 6 hours post-infection, administer this compound with cilastatin (e.g., 10, 20, or 40 mg/kg of this compound with 40 mg/kg of cilastatin) subcutaneously. Include control groups treated with vehicle or a comparator antibiotic like vancomycin.
-
Efficacy Assessment: At 24 hours post-infection, euthanize the mice, aseptically remove the infected thigh muscle, and weigh it.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the number of CFU per gram of tissue.
-
Efficacy is determined by comparing the log10 CFU/gram of tissue in the treated groups to the vehicle control group.
Figure 3: Workflow for the murine thigh infection model.
Protocol 3: Murine Septicemia Model
This protocol outlines a model to assess the efficacy of this compound in a systemic MRSA infection.
Materials:
-
Female ICR or Swiss Webster mice (4-6 weeks old)
-
MRSA strain
-
Tryptic Soy Broth (TSB)
-
Gastric mucin (optional, to enhance virulence)
-
This compound and Cilastatin
-
Vancomycin (as a comparator)
-
Sterile saline
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the MRSA strain in TSB. Wash and resuspend the bacteria in sterile saline, with or without 5% gastric mucin, to the desired lethal dose (e.g., 1 x 10^8 CFU/mouse, to be determined in preliminary studies).
-
Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse.
-
Treatment: Shortly after infection (e.g., 1 and 4 hours post-infection), administer this compound with cilastatin or comparator drugs subcutaneously at various doses.
-
Efficacy Assessment: Monitor the mice for survival for a period of 7 days.
-
The 50% effective dose (ED50) can be calculated using a probit analysis of the survival data at the end of the observation period.
Figure 4: Workflow for the murine septicemia model.
References
Troubleshooting & Optimization
Technical Support Center: BO3482 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with BO3482.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Always prepare fresh dilutions for your experiments and avoid repeated freeze-thaw cycles of the stock solution.
Q2: What is the known mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, it prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation and survival.
Q3: At what concentration does this compound typically show off-target effects?
Significant off-target effects are generally observed at concentrations exceeding 10 µM in most cell lines. We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental system. Below is a summary of IC50 values for this compound against its primary target and selected off-target kinases.
Troubleshooting Guide
Problem: I am observing high levels of cytotoxicity even at low concentrations of this compound.
-
Answer: This issue can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is below 0.5%. Higher concentrations can be toxic to many cell lines.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the MAPK/ERK pathway. Consider performing a viability assay (e.g., MTT or CellTiter-Glo) to establish a non-toxic working concentration range for your specific cells.
-
Compound Instability: this compound may degrade if not stored properly or if subjected to multiple freeze-thaw cycles. Use a fresh aliquot of the compound for your experiments.
-
Problem: I am not seeing the expected decrease in ERK1/2 phosphorylation after treatment with this compound.
-
Answer: This could be due to several reasons:
-
Insufficient Incubation Time: The inhibition of ERK1/2 phosphorylation is a rapid process. We recommend a time-course experiment, with typical incubation times ranging from 30 minutes to 4 hours.
-
Suboptimal Compound Concentration: The IC50 for MEK1/2 inhibition can vary between cell lines. Perform a dose-response experiment, starting from 1 nM up to 10 µM, to determine the effective concentration in your system.
-
Basal Pathway Activity: If the basal level of MAPK/ERK pathway activation is low in your cells, you may need to stimulate the pathway (e.g., with EGF or PMA) to observe a significant inhibitory effect.
-
Reagent Quality: Verify the quality and specificity of your primary and secondary antibodies used for Western blotting.
-
Experimental Protocols
Protocol: Western Blot Analysis of p-ERK1/2 Inhibition
-
Cell Seeding: Plate your cells of interest in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): If you plan to stimulate the pathway, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 1-4 hours. Include a DMSO-treated vehicle control.
-
Pathway Stimulation (Optional): If applicable, stimulate the cells with a growth factor like EGF (50 ng/mL) for the final 15-30 minutes of the compound incubation period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to total ERK1/2 and the loading control.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MEK1 | 5.2 |
| MEK2 | 7.8 |
| BRAF (V600E) | > 10,000 |
| EGFR | > 10,000 |
| PI3Kα | > 10,000 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| A375 | Melanoma (BRAF V600E) | 12.5 |
| HCT116 | Colon (KRAS G13D) | 25.8 |
| HeLa | Cervical | > 1,000 |
| MCF7 | Breast | > 1,000 |
Visualizations
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK.
Caption: A typical experimental workflow for Western blot analysis.
Technical Support Center: Preventing BO3482 Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of the small molecule inhibitor BO3482 in solution. The following information is based on general principles of small molecule stability and best practices for laboratory research, as specific stability data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A: The stability of small molecules like this compound in solution can be influenced by several factors.[1][2][3] Key environmental factors include temperature, light exposure, and pH.[1][2][3] Chemical factors such as oxidation and hydrolysis can also lead to degradation.[2] For boronic acid-containing compounds, it is also important to consider potential interactions with diols.
Q2: How should I prepare a stock solution of this compound to ensure maximum stability?
A: It is recommended to prepare a concentrated stock solution in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). DMSO is generally a good choice for dissolving many organic molecules for long-term storage.[4] Portions of the stock solution can then be diluted into aqueous buffers for immediate use in experiments. This minimizes the time the compound spends in aqueous solution, where it may be more prone to hydrolysis.
Q3: What are the optimal storage conditions for this compound stock solutions and working solutions?
A: For long-term storage, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C and protected from light.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment and used immediately. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.
Q4: Can the pH of my experimental buffer affect the stability of this compound?
A: Yes, pH can significantly impact the stability of small molecules.[1][2] Many drugs are most stable within a pH range of 4 to 8.[2] For boronic acid-containing compounds, extreme pH values can catalyze hydrolysis of the boronic acid group. It is advisable to conduct pilot stability studies at the intended experimental pH to determine the stability of this compound over the time course of your experiment.
Q5: Are there any incompatible reagents or materials I should avoid when working with this compound?
A: While specific incompatibility data for this compound is unavailable, it is prudent to avoid strong oxidizing agents and reactive nucleophiles. Additionally, boronic acids are known to interact with diols. Therefore, buffers or media containing high concentrations of diols (e.g., some sugars or additives) could potentially interact with the boronic acid moiety of this compound, although this is more often utilized for purification or detection rather than being a cause of degradation. Glassware should be scrupulously clean to avoid contaminants that could catalyze degradation.[1]
Troubleshooting Guide: this compound Degradation
This guide provides a structured approach to troubleshooting potential degradation issues with this compound during your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity of this compound in cellular assays. | Degradation of this compound in the stock solution or working solution. | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound.2. Perform a dose-response curve to verify the IC50 of the new stock.[5]3. Minimize the time between diluting the compound into aqueous media and adding it to the cells. |
| Precipitate forms when diluting the this compound DMSO stock into aqueous buffer. | Poor solubility of this compound in the aqueous buffer. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is compatible with your experimental system).3. Consider using a different buffer system or adding a solubilizing agent, after confirming its compatibility with your assay. |
| Loss of this compound activity over the course of a long-term experiment. | Instability of this compound under the experimental conditions (e.g., prolonged incubation at 37°C). | 1. Design a time-course experiment to assess the stability of this compound in your specific experimental media at the required temperature.2. If significant degradation is observed, consider replenishing the this compound-containing media at regular intervals during the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the intact this compound.
-
Incubate the remaining working solution under the intended experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC system.
-
Monitor the peak area of the intact this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Visual Guides
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: A logical flow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Improving the In Vivo Efficacy of BO3482
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo experiments with the novel small molecule inhibitor, BO3482.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for determining the in vivo dosage of this compound?
A1: The initial step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The MTD is the highest dose of a drug that can be administered to a test animal model without causing unacceptable toxicity.[1] This study is crucial for establishing a safe dose range for subsequent efficacy studies.[1]
Q2: How should I select the starting dose for an MTD study with this compound?
A2: The starting dose for an MTD study is often extrapolated from in vitro data, such as the IC50 or EC50 values.[1] A common practice is to begin at a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1]
Q3: We are observing significant variability in tumor growth inhibition between different cohorts of mice treated with this compound. What are the common causes?
A3: Inconsistent anti-tumor efficacy in vivo can arise from several factors, including:
-
Animal Model Heterogeneity: Differences in the age, sex, weight, and genetic background of the mice can significantly impact drug metabolism and tumor biology.[2]
-
Drug Formulation and Administration: As a small molecule inhibitor, this compound may have poor aqueous solubility. Improper formulation can lead to precipitation, inconsistent dosing, and variable bioavailability.[2]
-
Tumor Model Variability: Inconsistencies in the tumor cell line, the number of cells injected, and the site of implantation can lead to different growth rates and drug responses.[2]
-
Technical Execution: Lack of proper randomization, blinding during tumor measurement, and inconsistent handling of animals can introduce significant bias and variability.[2]
Q4: What is the best way to monitor tumor growth during our in vivo experiments?
A4: Tumors should be allowed to reach a palpable size (e.g., 100-150 mm³) before starting treatment.[1] Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.[1]
Troubleshooting Guides
Issue 1: High Variability in Tumor Volume Within the Same Treatment Group
| Potential Cause | Troubleshooting Step |
| Inconsistent Tumor Cell Implantation | Verify cell viability (>95%) before injection. Use a consistent injection volume and needle gauge.[2] |
| Inaccurate Tumor Measurement | Implement blinded measurements where the individual measuring the tumor is unaware of the treatment group. Ensure calipers are calibrated.[2] |
| Variable Drug Administration | Check for precipitation in the this compound formulation. Prepare the formulation fresh daily and vortex thoroughly before each injection.[2] |
| Animal Health | Monitor animal health daily. Exclude animals from the study that show signs of distress or significant weight loss not attributable to the treatment effect.[2] |
Issue 2: Lack of Expected Efficacy Compared to In Vitro Data
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Consider alternative formulations to improve solubility, such as using co-solvents (e.g., DMSO, PEG) or surfactants (e.g., Tween 80).[1] |
| Rapid Metabolism/Clearance | Conduct pharmacokinetic studies to determine the in vivo half-life of this compound. Adjust the dosing schedule accordingly. |
| Off-Target Effects | Perform in vitro kinase profiling against a broad panel of kinases to identify potential off-target activities that may contribute to in vivo toxicity or lack of efficacy.[1] |
| Activation of Alternative Pathways | The tumor may be compensating for the inhibition of the primary target by activating alternative survival pathways.[2] Consider combination therapy with other agents.[3] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., BALB/c mice), typically 6-8 weeks old.[1]
-
Group Allocation: Randomly assign animals to several dose groups, including a vehicle control and 4-5 escalating dose levels of this compound.[1]
-
Dosing: Administer this compound daily for a predetermined period (e.g., 14 days) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and mortality daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce more than a 15-20% loss of body weight.
Subcutaneous Xenograft Efficacy Study
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase.
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or a mixture with Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[1] Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[1]
-
Group Allocation and Treatment: Randomize animals into treatment groups (vehicle control and several dose levels of this compound below the MTD). Begin dosing as per the selected schedule.[1]
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.[1]
-
Pharmacodynamic (PD) Analysis (Satellite Group): For PD analysis, a separate "satellite" group of tumor-bearing animals can be treated with a single dose of this compound.[1]
Data Presentation
Hypothetical MTD Study Data for this compound
| Dose (mg/kg) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| Vehicle | +5% | 0/5 | None |
| 10 | +3% | 0/5 | None |
| 30 | -8% | 0/5 | Mild lethargy |
| 60 | -18% | 1/5 | Significant lethargy, ruffled fur |
| 100 | -25% | 3/5 | Severe lethargy, hunched posture |
Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg.[1]
Hypothetical Efficacy Study Data for this compound
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1500 | - | +4% |
| This compound (10 mg/kg) | 900 | 40 | +2% |
| This compound (30 mg/kg) | 450 | 70 | -7% |
This data suggests a dose-dependent anti-tumor effect.[1]
Visualizations
Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.
Caption: Standard workflow for an in vivo subcutaneous xenograft efficacy study.
References
Technical Support Center: Synthesis of BO3482 Derivatives
Disclaimer: Information on a specific molecule designated "BO3482" is not publicly available. This guide is a representative resource based on common challenges encountered in the synthesis of complex heterocyclic molecules, such as kinase inhibitors, and is intended to provide general guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the final coupling step of the this compound core synthesis?
A1: The most frequent issue is the incomplete activation of the boronic acid/ester in Suzuki-type coupling reactions. This can be due to moisture in the reaction solvent, degradation of the boronic acid, or suboptimal base/ligand choice. We recommend rigorously drying all solvents and reagents and considering a fresh batch of boronic acid if yields are consistently low.
Q2: I am observing a significant amount of a side-product with a mass corresponding to the starting material minus the Boc protecting group. What is happening?
A2: This suggests premature deprotection of a Boc-protected amine or indole. This can be caused by acidic conditions generated in situ or by elevated reaction temperatures. Consider using a more robust protecting group like Cbz or running the reaction at a lower temperature with a longer reaction time.
Q3: How can I improve the solubility of my this compound derivative for purification by reverse-phase HPLC?
A3: Poor solubility is a common challenge. For purification, consider dissolving the crude product in a minimal amount of DMSO or DMF and then diluting it with the mobile phase. Using a mobile phase with a small percentage of formic acid or TFA can also help by protonating basic sites on the molecule, thereby increasing its polarity and solubility in aqueous-organic mixtures.
Q4: During the workup, my product seems to be partially lost to the aqueous layer. How can I prevent this?
A4: If your this compound derivative has multiple basic nitrogen atoms, it might be protonated and show some water solubility, especially if the aqueous layer is acidic. During extraction, ensure the aqueous layer is basic (pH > 8) by adding a suitable base like sodium carbonate or a dilute sodium hydroxide solution to suppress the protonation of your compound and drive it into the organic layer.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of this compound derivatives.
Problem 1: Failed or Incomplete Suzuki Coupling
-
Symptom: TLC or LC-MS analysis shows mainly unreacted starting materials (aryl halide and boronic ester).
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inactive Catalyst | Use a freshly opened container of the palladium catalyst or a pre-catalyst. Consider preparing the active catalyst in situ. |
| Poor Ligand Choice | For sterically hindered substrates, a bulkier ligand like SPhos or XPhos might be necessary. |
| Insufficient Base Strength | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Presence of Water or Oxygen | Degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes). Run the reaction under a strict inert atmosphere (N₂ or Ar). |
Problem 2: Difficulty in Removing Organometallic Impurities
-
Symptom: The purified product is discolored (often grey or black), and palladium residues are detected by ICP-MS.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Strong Metal-Product Coordination | The product may act as a ligand for the palladium catalyst, making it difficult to remove. |
| Solution 1: Scavenging Agents | After the reaction is complete, add a metal scavenger (e.g., a silica-bound thiol) to the cooled reaction mixture and stir for several hours before workup. |
| Solution 2: Charcoal Treatment | Dissolve the crude product in a suitable solvent and stir with activated charcoal for 1-2 hours, then filter through Celite. Note that this may lead to some product loss. |
| Solution 3: Specific Filtration | Use a dedicated metal scavenging cartridge during filtration. |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating a relevant signaling pathway and a general workflow for troubleshooting synthetic reactions.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for troubleshooting a failed synthesis.
how to address BO3482 instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for BO3482, a novel small molecule inhibitor of the hypothetical XYZ signaling pathway. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
For optimal stability, it is recommended to reconstitute and prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM. For aqueous-based experiments, further dilutions should be made in a buffer with a pH range of 6.0-7.0 immediately before use. Avoid using protic solvents for long-term storage as they can promote degradation.
Q2: What are the recommended storage conditions for this compound?
Lyophilized this compound should be stored at -20°C, protected from light. DMSO stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the lyophilized powder is stable for up to 24 months, and the DMSO stock is stable for up to 6 months.
Q3: My this compound solution has changed color. Is it still usable?
A color change in the this compound solution, typically to a yellowish hue, is an indicator of potential degradation. It is strongly advised to discard any discolored solution and prepare a fresh stock from lyophilized powder. The primary cause of this discoloration is often oxidation.
Q4: I am observing lower than expected potency in my cell-based assays. What could be the cause?
Lower than expected potency can be attributed to several factors:
-
Compound Instability: this compound is susceptible to degradation in aqueous media with a pH outside the optimal range of 6.0-7.0. Ensure your final assay buffer is within this range.
-
Improper Storage: Frequent freeze-thaw cycles or prolonged storage of diluted solutions can lead to degradation. Use freshly prepared dilutions for your experiments.
-
Adsorption to Plastics: At low concentrations, this compound may adsorb to certain types of plastic labware. It is recommended to use low-adhesion polypropylene tubes and plates.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
Symptoms: High variability between replicate wells or between experiments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| pH-dependent Instability | Verify the pH of your cell culture medium and any buffers used for dilution. Maintain a pH between 6.0 and 7.0. |
| Photodegradation | This compound is light-sensitive. Protect solutions from light by using amber vials and minimizing exposure to ambient light during experimental setup. |
| Oxidation | Prepare fresh dilutions for each experiment. If using older stock solutions, their integrity should be verified. |
Issue 2: Poor Solubility in Aqueous Buffers
Symptoms: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Exceeding Solubility Limit | The aqueous solubility of this compound is limited. Avoid final concentrations exceeding 50 µM in aqueous buffers. |
| Buffer Composition | Certain buffer components can decrease the solubility of this compound. If possible, test different buffer systems. |
| Use of a Surfactant | For in vitro assays requiring higher concentrations, the addition of a non-ionic surfactant such as Tween-20 (at a final concentration of 0.01%) may improve solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into light-protected, low-adhesion tubes.
-
Store the aliquots at -80°C.
Protocol 2: pH Stability Assessment of this compound
-
Prepare a 10 µM working solution of this compound in a series of buffers with pH values ranging from 4.0 to 9.0.
-
Incubate the solutions at 37°C, protected from light.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each buffer.
-
Analyze the concentration of the parent this compound compound in each aliquot using HPLC-UV.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
Table 1: pH Stability of this compound at 37°C
| pH | % Remaining (1 hour) | % Remaining (4 hours) | % Remaining (24 hours) |
| 4.0 | 85.2% | 60.1% | 15.7% |
| 5.0 | 92.5% | 78.3% | 45.2% |
| 6.0 | 99.1% | 95.4% | 88.9% |
| 7.0 | 98.8% | 96.2% | 90.3% |
| 8.0 | 90.7% | 72.1% | 38.6% |
| 9.0 | 78.4% | 55.9% | 10.2% |
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Technical Support Center: BO3482 Administration Protocol in Animal Studies
This technical support center provides guidance on the administration of BO3482 in animal studies, with a focus on troubleshooting and frequently asked questions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel dithiocarbamate carbapenem antibiotic. Its primary mechanism of action is the inhibition of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). By binding to PBP2a, this compound disrupts the synthesis of the bacterial cell wall, leading to bacterial cell lysis and death. PBP2a is crucial for MRSA's resistance to other β-lactam antibiotics, making this compound a targeted therapy against this resistant pathogen.
Q2: Why is cilastatin co-administered with this compound?
A2: Cilastatin is co-administered with carbapenems like this compound to inhibit the renal enzyme dehydropeptidase-I (DHP-I). DHP-I is responsible for the rapid degradation of many carbapenem antibiotics in the kidneys. By blocking this enzyme, cilastatin increases the half-life and systemic exposure of this compound, thereby enhancing its efficacy and protecting against potential nephrotoxic effects associated with high concentrations of the carbapenem metabolite in the renal tubules.
Q3: What is the recommended administration route for this compound in mice?
A3: The currently published in vivo data for this compound utilizes subcutaneous (SC) injection in a mouse thigh infection model. While other routes such as intravenous (IV) or intraperitoneal (IP) are common for carbapenems, specific protocols for this compound via these routes have not been detailed in the available literature. The choice of administration route can significantly impact the pharmacokinetic profile of the compound.
Q4: Are there established pharmacokinetic parameters for this compound in animal models?
A4: To date, specific pharmacokinetic data (e.g., Cmax, Tmax, half-life, AUC) for this compound in animal models have not been published. However, general pharmacokinetic profiles of other carbapenems in mice have been reported and can serve as a preliminary reference. It is highly recommended that researchers perform pilot pharmacokinetic studies in their specific animal model to determine the optimal dosing regimen for this compound.
Q5: What are the potential adverse effects of this compound in animal studies?
A5: Specific toxicology and adverse effect profiles for this compound are not yet available. As a carbapenem, potential adverse effects could be similar to those observed with other drugs in this class, which may include gastrointestinal issues, and at high doses, neurotoxicity. It is crucial to monitor animals for any signs of distress or adverse reactions during and after administration.
Experimental Protocols
Subcutaneous Administration of this compound in a Mouse MRSA Thigh Infection Model
This protocol is based on a published study and provides a starting point for in vivo efficacy testing.
Materials:
-
This compound
-
Cilastatin
-
Sterile saline or other appropriate vehicle
-
MRSA strain
-
5% mucin solution
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Animal Model: Use immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide).
-
Infection:
-
Culture the MRSA strain to the desired concentration.
-
Induce a localized thigh infection by injecting 0.1 mL of the bacterial suspension (e.g., 1 x 10^7 CFU) mixed with 5% mucin into the thigh muscle of the mice.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound and cilastatin in a sterile vehicle. The exact formulation will depend on the solubility and stability of this compound. It is recommended to perform small-scale solubility and stability tests prior to in vivo experiments.
-
-
Administration:
-
Administer this compound and cilastatin subcutaneously. A common injection site is the loose skin over the scruff of the neck.
-
The published dosage regimen is 10, 20, or 40 mg/kg of this compound co-administered with 40 mg/kg of cilastatin.
-
Administer the treatment at specific time points post-infection (e.g., 2 and 6 hours).
-
-
Monitoring and Endpoint:
-
Monitor the animals for signs of distress and local reactions at the injection site.
-
At a predetermined time point post-treatment (e.g., 24 hours), euthanize the mice.
-
Harvest the infected thigh muscle, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Data Presentation
Table 1: Example Dosing Regimen for this compound in a Mouse Thigh Infection Model
| Compound | Dose (mg/kg) | Administration Route | Frequency | Co-administered Agent |
| This compound | 10 | Subcutaneous | Twice (2 and 6 hours post-infection) | Cilastatin (40 mg/kg) |
| This compound | 20 | Subcutaneous | Twice (2 and 6 hours post-infection) | Cilastatin (40 mg/kg) |
| This compound | 40 | Subcutaneous | Twice (2 and 6 hours post-infection) | Cilastatin (40 mg/kg) |
Table 2: General Pharmacokinetic Parameters of Carbapenems in Mice (for reference)
| Carbapenem | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Route | Dose (mg/kg) |
| Meropenem | 25.5 | 0.25 | 0.33 | IV | 20 |
| Imipenem | 22.1 | 0.08 | 0.17 | IV | 20 |
| Ertapenem | 103 | 0.5 | 1.0 | SC | 50 |
Note: This data is for other carbapenems and should be used as a general guide only. Pharmacokinetic parameters for this compound may differ significantly.
Troubleshooting Guide
Issue 1: Leakage of the injected solution from the subcutaneous injection site.
-
Possible Cause:
-
Incorrect injection technique.
-
Too large an injection volume for the site.
-
Needle gauge is too large.
-
-
Solution:
-
Ensure a proper "tent" of skin is created before inserting the needle.
-
Inject slowly and ensure the bevel of the needle is fully inserted into the subcutaneous space.
-
Limit the injection volume (typically < 200 µL per site in mice). For larger volumes, consider splitting the dose into two injection sites.
-
Use a smaller gauge needle (e.g., 27-30G).
-
After withdrawing the needle, gently press the injection site for a few seconds.
-
Issue 2: Local skin reaction (swelling, redness) at the injection site.
-
Possible Cause:
-
Irritation from the drug formulation (e.g., pH, vehicle).
-
Inflammatory response to the compound.
-
Infection at the injection site.
-
-
Solution:
-
Ensure the drug solution is at a physiological pH and the vehicle is non-irritating.
-
Rotate injection sites if multiple injections are required.
-
Monitor the reaction. If it is severe or persistent, consult with a veterinarian. Consider reducing the concentration of the drug if possible.
-
Ensure sterile technique is used during preparation and administration to prevent infection.
-
Issue 3: Inconsistent efficacy results between animals.
-
Possible Cause:
-
Inaccurate dosing.
-
Variability in injection technique leading to differences in absorption.
-
Differences in the severity of infection between animals.
-
Instability of the this compound formulation.
-
-
Solution:
-
Calibrate all pipettes and ensure accurate weighing of the compound.
-
Standardize the injection technique across all personnel.
-
Ensure a consistent and reproducible infection model.
-
Prepare the this compound formulation fresh before each use, unless stability data indicates otherwise. Protect from light and heat if necessary.
-
Visualizations
Caption: Experimental workflow for this compound in a mouse MRSA thigh infection model.
Caption: Simplified signaling pathway of this compound's mechanism of action in MRSA.
Validation & Comparative
A Head-to-Head Battle: BO3482 Versus Vancomycin in the Fight Against MRSA
For researchers, scientists, and drug development professionals, the emergence of multi-drug resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) presents a continuous challenge. While vancomycin has long been a cornerstone of anti-MRSA therapy, the quest for novel agents with improved efficacy and safety profiles is relentless. This guide provides a detailed, evidence-based comparison of the novel dithiocarbamate carbapenem, BO3482, and the established glycopeptide, vancomycin, in the context of MRSA treatment.
This comparison synthesizes available preclinical data, focusing on in vitro activity and in vivo efficacy. All quantitative data are presented in structured tables for clear comparison, and key experimental methodologies are detailed. Visualizations of the mechanisms of action and experimental workflows are provided to facilitate a deeper understanding of the data.
In Vitro Activity: A Tale of Two Mechanisms
The in vitro potency of an antimicrobial agent is a critical early indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible bacterial growth, are a standard measure of this activity.
Table 1: In Vitro Activity of this compound and Vancomycin Against MRSA
| Agent | MRSA Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| This compound | Clinical isolates of methicillin-resistant staphylococci | Not Reported | Not Reported | 6.25 | [1] |
| Vancomycin | Clinical isolates | 0.125 - 2 | Not Reported | Not Reported | [2] |
| Vancomycin | 75 MRSA isolates | 0.25 - 2 | 1 | 1 | [3] |
| Vancomycin | 100 MRSA isolates | ≤ 2 - 8 | Not Reported | Not Reported | [2] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
This compound demonstrates potent in vitro activity against methicillin-resistant staphylococci, with a reported MIC₉₀ of 6.25 µg/mL[1]. Vancomycin, the established therapeutic, exhibits a variable MIC range against MRSA, with studies reporting values from 0.125 to 2 µg/mL and in some cases up to 8 µg/mL[2][3].
Mechanism of Action: Targeting the Cell Wall from Different Angles
The distinct chemical structures of this compound and vancomycin dictate their different modes of action, although both ultimately disrupt bacterial cell wall synthesis.
This compound , as a carbapenem, targets penicillin-binding proteins (PBPs). Specifically, it has a high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus. By binding to PBP2a, this compound inhibits the transpeptidation step of peptidoglycan synthesis, leading to a weakened cell wall and subsequent bacterial cell death.
Vancomycin , a glycopeptide, functions by binding directly to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units. This steric hindrance prevents both the transglycosylation and transpeptidation steps of cell wall synthesis, effectively halting the construction of the protective peptidoglycan layer.
In Vivo Efficacy: Preclinical Models Provide Key Insights
Animal models of infection are crucial for evaluating the therapeutic potential of new antimicrobial agents. Murine models of septicemia and thigh infection are commonly used to assess the in vivo efficacy of drugs against MRSA.
Table 2: In Vivo Efficacy of this compound and Vancomycin in Murine MRSA Infection Models
| Agent | Infection Model | MRSA Strain(s) | Endpoint | This compound Result | Vancomycin Result | Citation(s) |
| This compound-cilastatin | Septicemia | Homogeneous | 50% Effective Dose (ED₅₀) (mg/kg) | 4.80 | 5.56 | [4] |
| This compound-cilastatin | Septicemia | Homogeneous | 50% Effective Dose (ED₅₀) (mg/kg) | 6.06 | 2.15 | [4] |
| This compound-cilastatin | Septicemia | Heterogeneous | 50% Effective Dose (ED₅₀) (mg/kg) | 0.46 | 1.79 | [4] |
| This compound-cilastatin | Thigh Infection | Homogeneous | Reduction in bacterial counts (log₁₀ CFU/thigh) | Significantly greater than vancomycin (P < 0.001) | - | [4] |
Note: this compound was co-administered with cilastatin to inhibit its degradation by renal dehydropeptidase I.
In a murine septicemia model, this compound, in combination with cilastatin, demonstrated comparable efficacy to vancomycin, with ED₅₀ values in a similar range depending on the MRSA strain used[4]. Notably, in a thigh infection model, this compound-cilastatin was found to be more bactericidal than vancomycin, leading to a significantly greater reduction in bacterial counts in the infected tissue[4].
Experimental Protocols: A Closer Look at the Methods
To ensure the reproducibility and validity of experimental findings, a clear understanding of the methodologies employed is essential.
Minimum Inhibitory Concentration (MIC) Determination:
The MIC of vancomycin for MRSA isolates is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism[3].
Time-Kill Assay:
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time. A standardized inoculum of the test organism is added to a series of tubes containing the antimicrobial agent at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the MIC). A growth control tube without the antibiotic is also included. The tubes are incubated at 37°C, and at specified time points (e.g., 0, 4, 8, 12, and 24 hours), aliquots are removed, serially diluted, and plated onto agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). The rate and extent of bacterial killing are then determined by plotting the log₁₀ CFU/mL against time[5][6].
Murine Thigh Infection Model:
In this model, mice are typically rendered neutropenic to reduce the influence of the host immune system on the infection. A standardized inoculum of an MRSA strain is then injected into the thigh muscle. At a specified time post-infection, treatment with the antimicrobial agent is initiated. At the end of the treatment period, the mice are euthanized, and the infected thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration (CFU/thigh). This allows for the quantification of the reduction in bacterial burden in response to treatment[4].
Clinical Development and Future Outlook
While vancomycin has a long history of clinical use for MRSA infections, its efficacy can be limited by factors such as poor tissue penetration and the emergence of strains with reduced susceptibility[7]. Clinical trials continue to explore optimal dosing strategies and combination therapies to enhance its effectiveness[8].
Conclusion
This compound emerges as a promising candidate in the preclinical pipeline for anti-MRSA therapeutics. Its distinct mechanism of action, targeting the key resistance determinant PBP2a, and its potent in vitro and in vivo activity position it as a potential alternative or adjunctive therapy to vancomycin. However, the lack of publicly available clinical trial data for this compound means that its ultimate role in the clinical management of MRSA infections remains to be determined. For vancomycin, ongoing research focuses on optimizing its use to overcome its limitations. The continued exploration of novel agents like this compound alongside the refinement of existing treatment strategies will be paramount in the ongoing battle against MRSA.
References
- 1. This compound | Bacterial Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Methicillin-Resistant Staphylococcus aureus (MRSA) Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Vancomycin MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BO3482 in Combating Methicillin-Resistant Staphylococcus aureus (MRSA)
A comprehensive guide for researchers and drug development professionals on the anti-MRSA activity of the novel dithiocarbamate carbapenem, BO3482, in comparison to established and contemporary therapeutic agents.
This guide provides an objective analysis of this compound's performance against Methicillin-Resistant Staphylococcus aureus (MRSA), supported by available preclinical data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound.
In Vitro Activity Profile
This compound demonstrates significant in vitro activity against MRSA. A key indicator of its efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for this compound and a range of other anti-MRSA antibiotics. This data provides a direct comparison of their in vitro potency.
| Antimicrobial Agent | Class | MRSA MIC90 (µg/mL) |
| This compound | Carbapenem | 6.25 [1] |
| Vancomycin | Glycopeptide | 2[2] |
| Linezolid | Oxazolidinone | 1 |
| Daptomycin | Lipopeptide | 0.125 - 0.75 |
| Ceftaroline | Cephalosporin | 1 |
| Imipenem | Carbapenem | >100[1] |
In Vivo Efficacy in Murine Infection Models
Preclinical studies in murine models of MRSA infection have demonstrated the in vivo therapeutic potential of this compound, particularly when co-administered with cilastatin to inhibit renal dehydropeptidase I, which can inactivate the carbapenem.
Systemic Infection (Septicemia) Model
In a murine septicemia model using different MRSA strains, this compound showed comparable efficacy to vancomycin. The 50% effective dose (ED50) values are presented below.
| Compound | MRSA Strain 1 (homogeneous) ED50 (mg/kg) | MRSA Strain 2 (homogeneous) ED50 (mg/kg) | MRSA Strain 3 (heterogeneous) ED50 (mg/kg) |
| This compound | 4.80 [1] | 6.06 [1] | 0.46 [1] |
| Vancomycin | 5.56[1] | 2.15[1] | 1.79[1] |
| Imipenem | >200[1] | >200[1] | 15.9[1] |
Localized Tissue Infection (Thigh) Model
In a murine thigh infection model with a homogeneous MRSA strain, this compound-cilastatin demonstrated a significant, dose-dependent reduction in bacterial counts compared to both vancomycin and imipenem-cilastatin, indicating superior bactericidal activity in this local infection setting[1].
Mechanism of Action: Targeting Penicillin-Binding Protein 2a (PBP2a)
The primary mechanism of resistance in MRSA is the expression of a modified penicillin-binding protein, PBP2a (also known as PBP2'), which has a low affinity for most β-lactam antibiotics. The efficacy of novel β-lactams against MRSA is therefore critically dependent on their ability to inhibit this protein.
This compound has been shown to have a significant affinity for PBP2a, with a 50% inhibitory concentration (IC50) of 3.8 µg/mL. This direct interaction with the key resistance determinant in MRSA underpins its antimicrobial activity. For comparison, the IC50 of ceftaroline, a newer cephalosporin with anti-MRSA activity, for PBP2a is less than 1 µg/mL.
dot
Caption: Mechanism of MRSA resistance and this compound's mode of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: An overnight culture of the MRSA test strain is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: A serial two-fold dilution of this compound and comparator agents is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared MRSA suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
References
- 1. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dithiocarbamate Carbapenems for Anti-MRSA Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of dithiocarbamate carbapenems, a promising class of antibiotics exhibiting potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This document summarizes key performance data, details relevant experimental methodologies, and visualizes the mechanism of action to support research and development efforts in the field of antibacterial drug discovery.
Performance Data
The antibacterial efficacy of dithiocarbamate carbapenems has been evaluated through both in vitro and in vivo studies. The following tables summarize the available quantitative data, comparing the performance of these compounds against MRSA.
Table 1: In Vitro Antibacterial Activity of Dithiocarbamate Carbapenems against MRSA
| Compound Class | General Activity against MRSA | Key Features |
| 1β-methyl-2-(disubstituted-aminothiocarbonylthio)carbapenems | Good in vitro activity against high-level MRSA.[1] | Good affinity for PBP2a.[1] |
| Dicationic dithiocarbamate carbapenems | Potent anti-MRSA activity. | Superior in vivo efficacy compared to earlier dithiocarbamate carbapenems.[2] |
Table 2: In Vivo Efficacy of Dithiocarbamate Carbapenem BO-3482 in a Murine MRSA Septicemia Model
The following data compares the 50% effective dose (ED₅₀) of BO-3482, a dithiocarbamate carbapenem, with vancomycin and imipenem against systemic infections caused by different strains of MRSA in mice.[3]
| MRSA Strain | Compound | ED₅₀ (mg/kg) |
| Homogeneous MRSA (SR3633) | BO-3482 | 4.80 [3] |
| Vancomycin | 5.56[3] | |
| Imipenem | >200[3] | |
| Homogeneous MRSA (SR3637) | BO-3482 | 6.06 [3] |
| Vancomycin | 2.15[3] | |
| Imipenem | >200[3] | |
| Heterogeneous MRSA (SR1734) | BO-3482 | 0.46 [3] |
| Vancomycin | 1.79[3] | |
| Imipenem | 15.9[3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the performance data.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of dithiocarbamate carbapenems is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution of Compounds: The dithiocarbamate carbapenem compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Murine Systemic Infection (Septicemia) Model
The in vivo efficacy of dithiocarbamate carbapenems is assessed using a murine systemic infection model.
-
Infection: Male ICR mice are infected intraperitoneally with a lethal dose of an MRSA strain (e.g., 1 x 10⁷ CFU/mouse).
-
Treatment: Immediately after infection, the mice are treated subcutaneously with the dithiocarbamate carbapenem (e.g., BO-3482 co-administered with an equal amount of cilastatin to inhibit renal dehydropeptidase I), a comparator antibiotic (e.g., vancomycin or imipenem), or a vehicle control.[3]
-
Observation: The survival of the mice is monitored for 7 days.
-
ED₅₀ Calculation: The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected mice from death, is calculated using the probit method.[3]
Penicillin-Binding Protein 2a (PBP2a) Affinity Assay
The binding affinity of dithiocarbamate carbapenems to PBP2a is a key indicator of their anti-MRSA potential. This can be assessed using a competitive binding assay.
-
Preparation of PBP2a: Recombinant PBP2a is expressed and purified.
-
Competitive Binding: A fixed concentration of a fluorescently labeled β-lactam (e.g., bocillin FL) is incubated with PBP2a in the presence of varying concentrations of the dithiocarbamate carbapenem.
-
Detection: The amount of fluorescently labeled β-lactam bound to PBP2a is quantified using a suitable detection method, such as fluorescence polarization or SDS-PAGE followed by fluorescence imaging.
-
IC₅₀ Determination: The concentration of the dithiocarbamate carbapenem that inhibits 50% of the binding of the fluorescent probe (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity.
Mechanism of Action and Experimental Workflow
The primary mechanism of action of dithiocarbamate carbapenems against MRSA involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of Penicillin-Binding Protein 2a (PBP2a), an enzyme crucial for the transpeptidation reactions that cross-link the peptidoglycan layer of the bacterial cell wall.
Caption: Mechanism of dithiocarbamate carbapenem action against MRSA.
The diagram above illustrates how dithiocarbamate carbapenems disrupt the integrity of the bacterial cell wall by inhibiting PBP2a, ultimately leading to cell lysis.
Caption: Workflow for assessing the in vivo efficacy of dithiocarbamate carbapenems.
This workflow outlines the key steps involved in evaluating the therapeutic potential of dithiocarbamate carbapenems in a preclinical animal model of MRSA infection.
References
- 1. Novel dithiocarbamate carbapenems with anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicationic dithiocarbamate carbapenems with anti-MRSA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BO3482 and Linezolid
An objective analysis of two distinct antibacterial agents, the novel carbapenem BO3482 and the oxazolidinone linezolid, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the preclinical data for this compound, a novel dithiocarbamate carbapenem, and the extensive preclinical and clinical data for linezolid, a widely used oxazolidinone antibiotic. While direct head-to-head clinical studies are unavailable due to the different developmental stages of these compounds, this guide offers a comparative overview based on existing scientific literature to inform research and development efforts in the antibacterial space.
At a Glance: Key Differences
| Feature | This compound | Linezolid |
| Drug Class | Dithiocarbamate Carbapenem | Oxazolidinone |
| Mechanism of Action | Inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs), including PBP 2' in MRS.[1] | Inhibition of protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[1][2][3][4][5] |
| Spectrum of Activity | Primarily active against Gram-positive bacteria, including methicillin-resistant staphylococci (MRS). Less active than imipenem against many Gram-positives but better activity against Enterococcus faecium and some Gram-negatives like Haemophilus influenzae.[1] | Broad activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[4][6][7] |
| Development Status | Preclinical (data from late 1990s) | Clinically approved and widely used |
In Vitro Activity: A Comparative Look
The following table summarizes the in vitro activity of this compound and linezolid against key Gram-positive pathogens. It is important to note that these data are compiled from different studies and do not represent a direct comparative experiment.
| Organism | This compound MIC₉₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 6.25[1] | 0.5 - 4[8] |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Less active than imipenem[1] | 0.5 - 4[8] |
| Enterococcus faecium | Better activity than imipenem[1] | 1 - 4[8] |
| Streptococci | Less active than imipenem[1] | 0.5 - 4[8] |
In Vivo Efficacy: Preclinical Models
Preclinical studies in murine infection models have provided insights into the in vivo potential of this compound.
This compound in a Murine Thigh Infection Model with MRSA:
In a thigh infection model using a homogeneous methicillin-resistant Staphylococcus aureus (MRSA) strain, this compound co-administered with cilastatin demonstrated a significant, dose-dependent reduction in bacterial counts. This effect was more pronounced than that observed with vancomycin and imipenem-cilastatin.[2] These findings suggest that this compound possesses potent bactericidal activity in a localized tissue infection model.[2]
Linezolid in Various Infection Models:
Linezolid has been extensively studied in various animal models of infection, where it has demonstrated efficacy against a wide range of Gram-positive pathogens. The primary pharmacodynamic parameter linked to its efficacy is the time the antibiotic concentration remains above the minimum inhibitory concentration (t > MIC).[9]
Mechanism of Action: Distinct Pathways
The antibacterial effects of this compound and linezolid are achieved through fundamentally different mechanisms, which is a key consideration for potential combination therapies and for overcoming resistance.
This compound: Targeting the Cell Wall
As a carbapenem, this compound inhibits bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan synthesis. A notable feature of this compound is its affinity for PBP 2' in methicillin-resistant staphylococci (MRS), a PBP that has low affinity for most β-lactam antibiotics and is the basis of methicillin resistance.[1]
Linezolid: Halting Protein Synthesis
Linezolid belongs to the oxazolidinone class and acts at an early stage of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][2][3][4][5] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.[3]
Pharmacokinetics: A Brief Overview
| Parameter | This compound | Linezolid |
| Administration | Subcutaneous (in preclinical studies)[2] | Intravenous and Oral[1][10] |
| Metabolism | Susceptible to renal dehydropeptidase I; co-administered with cilastatin.[2] | Metabolized by oxidation of the morpholine ring into two inactive metabolites.[1] Not a substrate for cytochrome P450 enzymes.[4] |
| Bioavailability | Not reported | Approximately 100% oral bioavailability.[1][5][11] |
| Protein Binding | Not reported | Approximately 31%.[1][11] |
| Half-life | Not reported | 5-7 hours.[11] |
Safety and Tolerability
This compound:
As this compound has not progressed to clinical trials, there is no human safety data available.
Linezolid:
Linezolid is generally well-tolerated. The most common adverse effects include myelosuppression (thrombocytopenia, anemia, leukopenia), which is duration-dependent, gastrointestinal disturbances (nausea, diarrhea), and headache.[1] It is a weak, reversible, non-selective inhibitor of monoamine oxidase (MAO), which can lead to serotonin syndrome if co-administered with serotonergic agents.[1][2]
Experimental Protocols
This compound Murine Thigh Infection Model:
A detailed protocol for the in vivo efficacy assessment of this compound is described in the literature.[2]
Linezolid Clinical Trial Workflow (General):
The clinical development of linezolid involved multiple phases of clinical trials to establish its safety and efficacy.
Conclusion
This compound demonstrated promising preclinical activity against MRSA, a significant clinical challenge. Its mechanism of action, targeting PBP 2', suggests it could have been a valuable addition to the armamentarium against resistant Gram-positive pathogens. However, the lack of further development and clinical data prevents a direct and comprehensive comparison with an established agent like linezolid.
Linezolid, with its unique mechanism of inhibiting protein synthesis, excellent oral bioavailability, and proven efficacy against a broad range of resistant Gram-positive bacteria, remains a cornerstone of modern antimicrobial therapy. The extensive clinical data available for linezolid provides a robust understanding of its efficacy and safety profile.
For researchers and drug developers, the story of this compound highlights the challenges of antibiotic development, where promising preclinical candidates may not always translate to clinical success. The continued success of linezolid underscores the importance of novel mechanisms of action in combating antimicrobial resistance. Future research could explore the potential of dithiocarbamate carbapenems or other novel β-lactams, learning from the preclinical profile of compounds like this compound.
References
- 1. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2-Benzyl-4-hydroxyphenoxy)boronic acid | C13H13BO4 | CID 175868205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. University of California Health Renal Cell Carcinoma Trial → Pembrolizumab (MK-3475) in Combination With Belzutifan (MK-6482) and Lenvatinib (MK-7902), or Pembrolizumab/Quavonlimab (MK-1308A) in Combination With Lenvatinib, Versus Pembrolizumab and Lenvatinib, for Treatment of Advanced Clear Cell Renal Cell Carcinoma (MK-6482-012) [clinicaltrials.ucbraid.org]
- 8. researchgate.net [researchgate.net]
- 9. Boranylboranuide | B2H5- | CID 15502683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BO3482: An Anti-MRSA Carbapenem
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of BO3482, a dithiocarbamate carbapenem, against other antimicrobial agents, focusing on its activity against methicillin-resistant Staphylococcus aureus (MRSA). The data presented is based on preclinical studies that highlight its potential as an anti-MRSA agent.
Performance Comparison
This compound has demonstrated significant in vitro and in vivo activity against MRSA, a challenging pathogen in both hospital and community settings. Its performance has been primarily compared with imipenem, a broad-spectrum carbapenem, and vancomycin, a standard-of-care glycopeptide antibiotic for MRSA infections.
In Vitro Activity
The in vitro efficacy of this compound against methicillin-resistant staphylococci (MRS) is notably superior to that of imipenem. A key study reported a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 6.25 µg/mL for this compound against clinical isolates of MRS, whereas the MIC90 for imipenem was greater than 100 µg/mL[1]. However, against methicillin-susceptible Staphylococcus aureus (MSSA) and other bacteria such as streptococci and enterococci, this compound was generally less active than imipenem[1]. Notably, this compound showed better activity than imipenem against Enterococcus faecium, Haemophilus influenzae, Proteus mirabilis, and Clostridium difficile[1].
The mechanism of action for this compound's anti-MRSA activity is attributed to its high affinity for Penicillin-Binding Protein 2' (PBP2'), the protein responsible for methicillin resistance in staphylococci. The 50% inhibitory concentration (IC50) of this compound for PBP2' from MRS was 3.8 µg/mL, indicating potent binding to this target[2].
| Compound | Organism/Target | MIC90 (µg/mL) | IC50 (µg/mL) |
| This compound | Methicillin-Resistant Staphylococci (MRS) | 6.25 | - |
| Imipenem | Methicillin-Resistant Staphylococci (MRS) | >100 | - |
| This compound | Penicillin-Binding Protein 2' (PBP2') of MRS | - | 3.8 |
| This compound | Penicillin-Binding Protein 5 (PBP5) of E. faecium | - | 20 |
In Vivo Efficacy
In murine infection models, this compound, when co-administered with cilastatin (to inhibit renal dehydropeptidase I), demonstrated comparable or superior efficacy to vancomycin and imipenem against MRSA. In septicemia models using two homogeneous and one heterogeneous MRSA strain, the 50% effective doses (ED50) of this compound were comparable to vancomycin, while imipenem was largely ineffective[3].
| Compound | MRSA Strain 1 (Homogeneous) ED50 (mg/kg) | MRSA Strain 2 (Homogeneous) ED50 (mg/kg) | MRSA Strain 3 (Heterogeneous) ED50 (mg/kg) |
| This compound-cilastatin | 4.80 | 6.06 | 0.46 |
| Vancomycin | 5.56 | 2.15 | 1.79 |
| Imipenem | >200 | >200 | 15.9 |
Furthermore, in a thigh infection model with a homogeneous MRSA strain, treatment with this compound-cilastatin resulted in a significant dose-dependent reduction in bacterial counts, proving to be more bactericidal than both vancomycin and imipenem-cilastatin[3][4].
Experimental Methodologies
The following are summaries of the experimental protocols used in the key studies of this compound.
In Vitro Susceptibility Testing
-
Bacterial Strains : Clinical isolates of methicillin-resistant staphylococci (MRS), methicillin-susceptible Staphylococcus aureus (MSSA), streptococci, enterococci, and various gram-negative bacteria were used.
-
Method : The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution or agar dilution methods according to the guidelines available at the time of the study. The MIC90 was calculated as the concentration of the antibiotic at which 90% of the tested isolates were inhibited.
-
PBP Binding Assays : The affinity of this compound for penicillin-binding proteins (PBPs) was determined by measuring the 50% inhibitory concentrations (IC50). This involved competitive binding assays with radiolabeled penicillin against membrane fractions containing the PBPs from target organisms like MRS and E. faecium.
In Vivo Efficacy Studies
-
Animal Models : Murine models of septicemia and thigh infection were utilized to assess the therapeutic efficacy of this compound.
-
Drug Administration : this compound was co-administered with cilastatin to prevent its hydrolysis by renal dehydropeptidase I. Vancomycin and imipenem (with cilastatin) were used as comparator drugs. The drugs were typically administered subcutaneously or intravenously.
-
Septicemia Model : Mice were infected with a lethal dose of MRSA strains. The efficacy of the antibiotics was evaluated by determining the 50% effective dose (ED50), which is the dose required to protect 50% of the infected mice from death.
-
Thigh Infection Model : Mice were infected by intramuscular injection of a known quantity of an MRSA strain into the thigh. The bactericidal activity of the treatments was assessed by quantifying the number of viable bacteria (colony-forming units) in the infected thigh muscle after a specific treatment period.
Visualizations
Mechanism of Action: this compound Targeting PBP2' in MRSA
Caption: Mechanism of this compound's activity against MRSA via high-affinity binding to PBP2'.
Experimental Workflow: Murine Thigh Infection Model
Caption: Workflow for evaluating the in vivo bactericidal activity of this compound.
References
- 1. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BO-3482, a novel dithiocarbamate carbapenem with activity against methicillin-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Promise of BO3482: A Comparative Analysis for MRSA Treatment
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, the emergence of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of the investigational dithiocarbamate carbapenem, BO3482, with established treatments for Methicillin-Resistant Staphylococcus aureus (MRSA) infections. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to objectively evaluate the therapeutic potential of this compound.
Executive Summary
This compound demonstrates potent in vitro and in vivo activity against MRSA, a notoriously difficult-to-treat pathogen. This guide presents a head-to-head comparison of this compound with standard-of-care antibiotics, including vancomycin, imipenem, linezolid, daptomycin, and ceftaroline. The data indicates that this compound's efficacy is comparable, and in some instances superior, to these established drugs in preclinical models of MRSA infection.
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC90 (the concentration required to inhibit the growth of 90% of isolates) of this compound and comparator drugs against MRSA.
| Antibiotic | MIC |
| This compound | 6.25 |
| Vancomycin | 1.0 - 2.0 |
| Imipenem | >100 |
| Linezolid | 2.0 |
| Daptomycin | 1.0 |
| Ceftaroline | 1.0 - 2.0 |
In Vivo Efficacy: Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents. The table below presents the dose-dependent reduction in MRSA bacterial load (log10 CFU/thigh) 24 hours post-treatment.
| Antibiotic | Dose (mg/kg) | Mean Reduction in Bacterial Load (log |
| This compound-cilastatin | 25 | ~2.5 [1] |
| 50 | ~3.5 [1] | |
| 100 | ~4.5 [1] | |
| Vancomycin | 1200 (total daily) | Significant reduction, but enrichment of resistant subpopulations observed in some studies.[2] |
| Imipenem-cilastatin | 100 | <1.0[1] |
| Linezolid | 100 (b.i.d) | >1.0[3][4] |
| Daptomycin | 40 | ~3.0[5] |
| 80 | ~4.0[5] | |
| Ceftaroline | - | Data in a directly comparable format is not readily available. |
Note: this compound was co-administered with cilastatin to inhibit its hydrolysis by renal dehydropeptidase I.[1]
Mechanisms of Action: A Visual Guide
Understanding the mechanism of action is crucial for predicting efficacy and potential resistance mechanisms. The following diagrams illustrate the distinct pathways by which this compound and its comparators exert their antimicrobial effects.
References
- 1. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Linezolid against Staphylococcus aureus in Different Rodent Skin and Soft Tissue Infections Models [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BO3482 and Imipenem-Cilastatin Against Resistant Staphylococci
For Immediate Release
This guide provides a detailed comparison of the novel dithiocarbamate carbapenem, BO3482, and the established antibiotic, imipenem-cilastatin, in their activity against resistant staphylococci, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical efficacy, mechanisms of action, and experimental methodologies.
Executive Summary
This compound, a novel 1β-methyl-carbapenem, has demonstrated potent in vivo activity against MRSA in murine infection models, showing comparable or superior efficacy to vancomycin and significantly greater effectiveness than imipenem.[1][2][3] The potent anti-MRSA activity of this compound is attributed to its enhanced affinity for Penicillin-Binding Protein 2' (PBP2a) of MRSA.[2] Imipenem-cilastatin, a widely used carbapenem, is effective against a broad spectrum of bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA), but shows limited efficacy against MRSA.[4][5] This guide will delve into the quantitative data from preclinical studies, outline the experimental protocols used, and visually represent the mechanisms of action and experimental workflows.
Quantitative Data Comparison
The following tables summarize the in vivo efficacy and in vitro susceptibility of this compound and imipenem-cilastatin against resistant staphylococci based on available preclinical and clinical data.
Table 1: In Vivo Efficacy (50% Effective Dose - ED₅₀) in Murine Septicemia Models [1][2][3]
| Compound | MRSA Strain 1 (homogeneous) | MRSA Strain 2 (homogeneous) | MRSA Strain 3 (heterogeneous) |
| This compound | 4.80 mg/kg | 6.06 mg/kg | 0.46 mg/kg |
| Imipenem | >200 mg/kg | >200 mg/kg | 15.9 mg/kg |
| Vancomycin | 5.56 mg/kg | 2.15 mg/kg | 1.79 mg/kg |
Table 2: In Vitro Susceptibility (Minimum Inhibitory Concentration - MIC)
| Compound | MIC for 90% of MRSA isolates (MIC₉₀) | MIC for 90% of MSSA isolates (MIC₉₀) |
| Imipenem-cilastatin | 6.25 µg/mL[4][5] | 0.39 µg/mL[4][5] |
| This compound | 6.25 µg/mL (in vitro activity mentioned as lower than vancomycin)[2] | Not explicitly stated |
Experimental Protocols
Murine Septicemia Infection Model[1][2][3]
This model was utilized to evaluate the in vivo efficacy of this compound, imipenem, and vancomycin.
-
Animal Model: Male ICR mice.
-
Bacterial Strains: Two homogeneous MRSA strains and one heterogeneous MRSA strain were used.
-
Infection Protocol: Mice were intraperitoneally injected with a bacterial suspension.
-
Treatment: Antibiotics were administered subcutaneously immediately after infection. This compound was co-administered with cilastatin due to its susceptibility to renal dehydropeptidase I.[1][2][3]
-
Endpoint: The 50% effective dose (ED₅₀) was calculated based on the survival rate of the mice over a specified period.
Murine Thigh Infection Model[1][2]
This localized infection model was used to assess the bactericidal activity of the compounds in tissue.
-
Animal Model: Male ICR mice.
-
Bacterial Strain: A homogeneous MRSA strain was used.
-
Infection Protocol: The thigh muscle of the mice was inoculated with a bacterial suspension.
-
Treatment: this compound-cilastatin, vancomycin, and imipenem-cilastatin were administered to different groups of mice.
-
Endpoint: The number of viable bacteria in the infected thigh tissue was determined after a set treatment period to assess the reduction in bacterial counts.
Mechanism of Action
This compound and imipenem are both carbapenem antibiotics that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, their efficacy against MRSA differs significantly due to their interaction with PBP2a.
Imipenem is a broad-spectrum antibiotic that effectively binds to the PBPs of many bacteria, leading to cell lysis.[6][7][8] However, in MRSA, the presence of PBP2a, which has a low affinity for most β-lactam antibiotics, confers resistance.
This compound is specifically designed to have a high affinity for PBP2a of MRSA.[2] This enhanced binding allows this compound to effectively inhibit cell wall synthesis even in the presence of PBP2a, leading to its potent anti-MRSA activity.
Cilastatin is not an antibiotic. It is an inhibitor of the renal enzyme dehydropeptidase I.[6][7][8][9] This enzyme rapidly degrades imipenem and, to a greater extent, this compound.[1][2][3] By co-administering cilastatin, the degradation of the carbapenem is prevented, increasing its half-life and ensuring therapeutic concentrations in the body.[6][7][8][9]
Visualizations
Caption: Experimental workflow for in vivo comparison of antibiotics against MRSA.
References
- 1. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Therapeutic efficacy of BO-3482, a novel dithiocarbamate carbapenem, in mice infected with methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipenem-cilastatin in the treatment of methicillin-sensitive and methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 7. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
Independent Validation of Published BO-3482 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial agent BO-3482 with other alternatives, supported by a detailed analysis of published experimental data. The information is compiled from key studies to facilitate an independent assessment of its efficacy and mechanism of action.
Executive Summary
BO-3482 is a novel dithiocarbamate carbapenem antibiotic developed by Banyu Pharmaceutical Co., Ltd. It has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant advantage over many existing β-lactam antibiotics. Its primary mechanism of action is the inhibition of penicillin-binding protein 2' (PBP2'), a key enzyme in the cell wall synthesis of MRSA. However, the development of BO-3482 was discontinued, and the data presented here is based on publications from 1997.
Comparative Performance Data
The following tables summarize the quantitative data from published studies, comparing the in vitro and in vivo activity of BO-3482 with imipenem and vancomycin.
Table 1: In Vitro Antimicrobial Activity of BO-3482 and Comparator Agents
| Organism (No. of Strains) | Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) (52) | BO-3482 | 3.13 - 6.25 | 6.25 | 6.25 |
| Imipenem | 50 - >100 | >100 | >100 | |
| Vancomycin | 0.78 - 1.56 | 1.56 | 1.56 | |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) (28) | BO-3482 | 0.025 - 0.1 | 0.05 | 0.05 |
| Imipenem | 0.012 - 0.025 | 0.025 | 0.025 | |
| Vancomycin | 0.78 - 1.56 | 1.56 | 1.56 | |
| Enterococcus faecium (20) | BO-3482 | 50 - >100 | >100 | >100 |
| Imipenem | 12.5 - >100 | >100 | >100 | |
| Vancomycin | 0.78 - >100 | 1.56 | >100 |
Data extracted from Adachi Y, et al. Antimicrob Agents Chemother. 1997.
Table 2: Affinity of BO-3482 and Imipenem for Penicillin-Binding Proteins (PBPs)
| PBP Source | PBP | 50% Inhibitory Concentration (IC₅₀, μg/mL) |
| BO-3482 | ||
| MRSA | PBP2' | 3.8 |
| E. faecium | PBP5 | 20 |
Data extracted from Adachi Y, et al. Antimicrob Agents Chemother. 1997.
Table 3: In Vivo Efficacy of BO-3482 and Comparator Agents in Murine Infection Models
| Infection Model (MRSA Strain) | Drug | 50% Effective Dose (ED₅₀, mg/kg) |
| Systemic Infection (Homogeneous MRSA) | BO-3482-cilastatin | 4.80 - 6.06 |
| Vancomycin | 2.15 - 5.56 | |
| Imipenem-cilastatin | >200 | |
| Systemic Infection (Heterogeneous MRSA) | BO-3482-cilastatin | 0.46 |
| Vancomycin | 1.79 | |
| Imipenem-cilastatin | 15.9 |
Data extracted from Nagano R, et al. Antimicrob Agents Chemother. 1997.
Signaling Pathways and Mechanism of Action
BO-3482, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis in the bacterial cell wall. This process is catalyzed by penicillin-binding proteins (PBPs). In MRSA, resistance to most β-lactams is conferred by the acquisition of the mecA gene, which encodes for PBP2', an alternative PBP with low affinity for these antibiotics. BO-3482's effectiveness against MRSA stems from its ability to bind to and inhibit PBP2' with significantly higher affinity than other carbapenems like imipenem.
Caption: Mechanism of BO-3482 action against MRSA.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Susceptibility Testing (Broth Microdilution)
This protocol was used to determine the Minimum Inhibitory Concentration (MIC) of BO-3482 and comparator agents against a panel of bacterial isolates.
a. Media and Reagents:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
For MRSA testing, CAMHB was supplemented with 2% NaCl.
-
Antimicrobial agents (BO-3482, imipenem, vancomycin) were prepared as stock solutions and serially diluted.
b. Inoculum Preparation:
-
Bacterial isolates were grown on agar plates overnight.
-
Colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Procedure:
-
96-well microtiter plates were used.
-
Each well, except for the sterility control, was inoculated with the bacterial suspension.
-
Plates were incubated at 35°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.
Caption: Workflow for MIC determination.
In Vivo Efficacy Testing (Murine Systemic and Thigh Infection Models)
These models were used to evaluate the therapeutic efficacy of BO-3482 in a living organism.
a. Animal Model:
-
Male ICR mice were used.
-
For some experiments, mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide to reduce the influence of the host immune system.
b. Infection Procedure:
-
Systemic Infection (Septicemia): Mice were infected intraperitoneally with a lethal dose of MRSA suspended in 5% mucin.
-
Thigh Infection: A localized infection was established by injecting MRSA into the thigh muscle of the mice.
c. Treatment:
-
BO-3482 was co-administered with cilastatin, a dehydropeptidase-I inhibitor, to prevent its renal degradation. Imipenem was also administered with cilastatin.
-
Antibiotics were administered subcutaneously at various doses at specified time points post-infection.
d. Efficacy Assessment:
-
Systemic Infection: The 50% effective dose (ED₅₀), the dose required to protect 50% of the mice from death, was calculated.
-
Thigh Infection: At the end of the treatment period, mice were euthanized, and the thigh muscles were homogenized. The number of viable bacteria (CFU/thigh) was determined by plating serial dilutions of the homogenate.
Caption: Workflow for in vivo efficacy studies.
Safety Operating Guide
Proper Disposal of BO3482: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Dithiocarbamate Carbapenem Antibiotic BO3482
This document provides procedural guidance for the safe and compliant disposal of this compound, a novel dithiocarbamate carbapenem antibiotic. The information herein is intended for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the disposal of β-lactam antibiotics, the chemical class to which this compound belongs.
It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to review the official Safety Data Sheet (SDS) for this compound, should it be available. Improper disposal of antibiotics can contribute to environmental contamination and the emergence of antibiotic-resistant bacteria.
Disposal Procedures
The appropriate disposal method for this compound depends on its concentration and physical form (liquid or solid).
High-Concentration this compound Stock Solutions
High-concentration solutions of this compound are classified as hazardous chemical waste and require specialized disposal.
Step-by-Step Protocol:
-
Segregation: Do not dispose of high-concentration this compound solutions by pouring them down the drain.
-
Collection: Collect all unused and expired high-concentration stock solutions in a dedicated, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used for the solution.
-
Labeling: Clearly label the container as "Hazardous Waste: Antibiotic (this compound)". Include details about the solvent and approximate concentration.
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.
Low-Concentration this compound Waste
This category includes waste with low concentrations of this compound, such as used culture media and contaminated laboratory consumables (e.g., petri dishes, pipette tips, gloves). The primary method of decontamination for this waste stream is heat inactivation via autoclaving. While specific heat stability data for this compound is not available, studies on other carbapenems indicate susceptibility to degradation at high temperatures.
Step-by-Step Protocol for Liquid Waste (e.g., Culture Media):
-
Decontamination: Autoclave the liquid waste at 121°C for a minimum of 30 minutes. This process serves to both sterilize any biological agents and degrade the antibiotic.
-
Disposal: After the autoclaved waste has cooled, it can typically be disposed of down the drain with a large volume of water, in accordance with institutional EHS guidelines.
Step-by-Step Protocol for Solid Waste (e.g., Contaminated Labware):
-
Collection: Place all solid waste contaminated with this compound into a designated biohazardous waste container.
-
Decontamination: Autoclave the collected solid waste to sterilize and degrade the antibiotic.
-
Disposal: Following autoclaving, the waste can be disposed of through the standard biohazardous or medical waste stream as directed by your institution's policies.
Experimental Protocols Cited
The disposal procedures outlined in this document are derived from general laboratory safety guidelines for handling and disposing of antibiotic waste. No specific experimental protocols for the disposal of this compound were found in the available literature.
Data Presentation
No quantitative data regarding the disposal of this compound is currently available.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Essential Safety and Handling Guidance for Chemical Compound BO3482
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "BO3482" was not publicly available at the time of this writing. The following information is a comprehensive guide based on general best practices for handling potentially hazardous chemicals in a laboratory setting. All procedural and safety information provided is illustrative and must be supplemented with a substance-specific SDS before any handling, use, or disposal of this compound. It is the user's responsibility to obtain the official SDS for this compound from the manufacturer or supplier.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The required PPE is dictated by the hazards identified in the substance's SDS. Below is a summary of recommended PPE for handling a hypothetical hazardous chemical, which should be adapted based on the specific hazards of this compound.
| Protection Type | Minimum Requirement | Enhanced Precautions (for high-risk procedures) |
| Eye and Face Protection | Safety glasses with side shields | Chemical safety goggles and a face shield[1][2] |
| Skin Protection | Nitrile gloves (check for chemical resistance) and a lab coat | Chemical-resistant gloves (e.g., butyl rubber, Viton™), a chemical-resistant apron over a lab coat, and full-body protective clothing if necessary[1][2] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood | A NIOSH-approved respirator with appropriate cartridges for organic vapors/particulates, or a self-contained breathing apparatus (SCBA) in emergencies[2][3] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots |
Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing accidents and maintaining the integrity of the chemical.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[3].
-
Prevent the generation of dusts or aerosols[1].
-
Use tools and equipment made of materials compatible with the chemical.
Storage:
-
Store in a tightly closed, properly labeled container[1].
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Follow any specific storage temperature recommendations provided in the SDS[1].
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Immediate Steps for Spills:
-
Evacuate the immediate area if the spill is large or the substance is highly volatile or toxic.
-
Wear appropriate PPE before attempting to clean up the spill[1].
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite)[4].
-
For solid spills, carefully sweep or scoop the material to avoid creating dust[1].
-
Collect the waste in a sealed, labeled container.
Waste Disposal:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Contaminated materials, including PPE, must also be disposed of as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for safely handling a chemical like this compound in a research setting.
Hypothetical Signaling Pathway Involving this compound
If this compound were an inhibitor of a specific signaling pathway, a diagram could illustrate its mechanism of action. The following is a generic example of a signaling pathway diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
